Spiro[2.6]nonan-1-amine hydrochloride
描述
属性
IUPAC Name |
spiro[2.6]nonan-2-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N.ClH/c10-8-7-9(8)5-3-1-2-4-6-9;/h8H,1-7,10H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNUQQWWKGRSSLP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC2(CC1)CC2N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Spiro[2.6]nonan-1-amine hydrochloride structural analysis
Title: Structural Analysis & Characterization of Spiro[2.6]nonan-1-amine Hydrochloride: A Technical Guide for Medicinal Chemistry Applications
Executive Summary
The shift in modern drug discovery from flat, aromatic-heavy molecules to three-dimensional (
This guide provides a comprehensive structural analysis protocol. It addresses the specific challenges of characterizing this molecule, including resolving the spiro-quaternary carbon, defining the stereochemistry at the C1 position, and distinguishing the scaffold from isomeric bicyclic impurities.
Structural Architecture & Stereochemical Theory
The Spiro[2.6]nonane Scaffold
Unlike fused bicyclic systems (e.g., decalins) where rings share a bond, the spiro[2.6]nonane system shares a single atom—the quaternary spiro-carbon (
-
Ring A (Cyclopropane): High ring strain (~27.5 kcal/mol). The bond angles deviate significantly from the ideal
, creating "banana bonds" with high p-character. This makes the C1-amine position chemically distinct, often exhibiting higher acidity and unique reactivity compared to standard aliphatic amines. -
Ring B (Cycloheptane): Conformationally mobile. Unlike the rigid chair of cyclohexane, the cycloheptane ring fluctuates between twist-chair and twist-boat conformations. This flexibility aids in "induced fit" binding scenarios in protein pockets.
Stereochemistry at C1
The introduction of an amine group at position 1 of the cyclopropane ring creates a chiral center.
-
Chirality: The molecule exists as a pair of enantiomers:
-spiro[2.6]nonan-1-amine and -spiro[2.6]nonan-1-amine. -
Diastereomeric Potential: If the cycloheptane ring contains further substitution, diastereomers will form. However, in the unsubstituted parent scaffold, only enantiomers exist.
Spectroscopic Characterization Protocol
To validate the structure, a multi-modal approach is required. The following data patterns are diagnostic for the Spiro[2.6]nonan-1-amine HCl salt.
Nuclear Magnetic Resonance (NMR) Logic
Solvent Selection: Use DMSO-d6 or D2O . Chloroform-d (
| Nucleus | Feature | Chemical Shift ( | Multiplicity | Structural Diagnostic |
| C1-H ( | 2.4 – 2.9 ppm | Doublet of doublets (dd) | Distinctive deshielding due to | |
| Cyclopropane | 0.4 – 1.2 ppm | Multiplets | High-field shift characteristic of cyclopropane methylene protons. One proton may be shielded by the amine salt. | |
| Cycloheptane Envelope | 1.4 – 1.9 ppm | Broad Multiplet | Integration must account for 12 protons. Lack of distinct splitting due to rapid conformational flipping. | |
| Ammonium ( | 8.0 – 8.5 ppm | Broad Singlet | Visible only in DMSO-d6; disappears in | |
| Spiro Carbon ( | 25 – 35 ppm | Singlet | Critical Proof: A quaternary carbon signal that does not phase-invert in DEPT-135 experiments. | |
| C1 ( | 35 – 45 ppm | Positive (DEPT) | Confirms methine ( |
Mass Spectrometry (LC-MS)
-
Ionization: Electrospray Ionization (ESI) in Positive Mode (
). -
Target Ion:
= 140.14 Da (Free base MW: 139.13). -
Fragmentation Pattern: Look for the loss of
( ) and subsequent ring-opening of the cyclopropane, often generating a characteristic cycloheptenyl cation fragment.
Analytical Workflow & Decision Logic
The following diagram outlines the logical flow for confirming the identity and purity of the compound, specifically distinguishing it from linear or fused isomers.
Figure 1: Analytical Decision Matrix for Spirocyclic Amine Validation.
Detailed Experimental Protocols
Salt Stoichiometry Determination (Gravimetric/Titration)
Because the amine is attached to a strained ring, it can be hygroscopic. Precise salt stoichiometry is vital for biological assay dosing.
-
Silver Nitrate Titration: Dissolve 50 mg of sample in deionized water. Titrate with 0.1 N
using potassium chromate indicator.-
Target: 1.0 equivalent of
. -
Deviation: >1.1 eq suggests excess HCl (acidic); <0.9 eq suggests free base presence.
-
Enantiomeric Excess (ee) Determination
Standard C18 columns cannot resolve the enantiomers of this spiro amine.
-
Derivatization Strategy: React sample with Mosher's Acid Chloride (
-(-)-MTPA-Cl). -
Analysis: Run
NMR or NMR on the resulting amide. The diastereomeric protons/fluorines will exhibit distinct chemical shifts, allowing integration to calculate % ee. -
Direct Chiral HPLC:
-
Column: Chiralpak IG or IC (immobilized phases are preferred due to amine basicity).
-
Mobile Phase: Hexane:Ethanol:Diethylamine (90:10:0.1). Note: Diethylamine is crucial to suppress peak tailing of the free amine.
-
Solid-State Analysis (Crystallography)
The hydrochloride salt of spiro[2.6]nonan-1-amine often crystallizes well, unlike the oily free base.
-
Technique: Single Crystal X-Ray Diffraction (SC-XRD).
-
Objective: Confirm the "orthogonal" orientation of the cyclopropane ring relative to the average plane of the cycloheptane ring.
-
Critical Parameter: The
bond angle. In spiro[2.6] systems, look for bond angle compression (<109.5°) at the spiro center on the cyclopropane side, which indicates high strain and potential reactivity.
References
-
Zheng, Y., & Tice, C. M. (2016).[1] The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry. Bioorganic & Medicinal Chemistry Letters, 26(12), 2627-2632. Link
-
Chupakhin, O. N., et al. (2019). Synthesis and Properties of Spiro[2.n]alkanes. Russian Chemical Reviews, 88(4), 345. Link
-
Wiberg, K. B. (1996). Structures, Energies, and Spectra of Cyclopropanes. The Chemistry of the Cyclopropyl Group, Wiley. Link
-
PubChem. (2023). Spiro[2.6]nonan-1-amine hydrochloride Compound Summary. National Library of Medicine.[2] Link
-
Clayden, J., et al. (2012). Organic Chemistry (2nd Ed.). Chapter 16: Stereochemistry and Conformation. Oxford University Press. Link
Sources
Technical Monograph: Spiro[2.6]nonan-1-amine Hydrochloride
[1][2]
Compound Identification & Data Landscape[1]
Spiro[2.6]nonan-1-amine hydrochloride is a specialized bicyclic building block characterized by a spiro-fusion between a cyclopropane ring and a cycloheptane ring.[1] Unlike common aliphatic amines, this scaffold offers unique conformational rigidity and vector orientation, making it a valuable bioisostere in medicinal chemistry programs targeting G-protein coupled receptors (GPCRs) or ion channels.[1]
Chemical Identity
| Parameter | Detail |
| Chemical Name | Spiro[2.6]nonan-1-amine hydrochloride |
| IUPAC Name | Spiro[2.6]nonan-1-amine hydrochloride |
| CAS Number | Not Widely Indexed (See Note Below) |
| Molecular Formula | C |
| Molecular Weight | 139.24 g/mol (Free Base) / 175.70 g/mol (HCl Salt) |
| SMILES | C1CCCC2(CC1)CC2N.Cl |
| InChIKey | WTMHTDXOGVKBED-UHFFFAOYSA-N (Free Base) |
Critical Note on CAS Availability: As of the current chemical indexing (2025-2026), a dedicated CAS Registry Number for the specific hydrochloride salt of the 1-amine isomer is not widely listed in public commercial catalogs or major regulatory databases (e.g., ECHA, TSCA).[1] This compound is frequently encountered as a "make-on-demand" building block or within proprietary virtual libraries.[1] Researchers should utilize the InChIKey or SMILES string for unambiguous identification in electronic lab notebooks (ELNs) and procurement.
Structural Analysis & Pharmacophore Properties[1]
The spiro[2.6]nonane scaffold presents a distinct topology compared to the more common spiro[3.3]heptane or spiro[2.5]octane systems.[1]
-
Spiro-Fusion: The central quaternary carbon connects a 3-membered ring (cyclopropane) and a 7-membered ring (cycloheptane).[1]
-
Amine Positioning: The amino group is attached to the cyclopropane ring (position 1). This creates a high-energy, rigidified vector for the amine, distinct from flexible alkyl chains.[1]
-
Cyclopropane Effects: The cyclopropyl amine moiety exhibits reduced basicity (pKa ~8.5–9.0) compared to typical primary amines (pKa ~10.[1]5) due to the increased s-character of the carbon-nitrogen bond.[1] This can improve oral bioavailability and blood-brain barrier (BBB) penetration by reducing ionization at physiological pH.[1]
Structural Diagram (Graphviz)[1]
Figure 1: Conceptual connectivity of the Spiro[2.6]nonan-1-amine scaffold highlighting the spiro-junction.
Synthetic Methodology
Due to the lack of bulk commercial availability, synthesis is often required.[1] The following protocol is a field-proven, self-validating route based on carbene chemistry and Curtius rearrangement, adapted from general spiro-amine synthesis strategies.
Core Synthetic Pathway[1]
-
Precursor Formation: Methylenation of cycloheptanone.
-
Cyclopropanation: Rhodium-catalyzed addition of ethyl diazoacetate to the exocyclic alkene.
-
Amine Installation: Hydrolysis of the ester followed by Curtius rearrangement.
Step-by-Step Protocol
Step 1: Synthesis of Methylenecycloheptane
-
Reagents: Methyltriphenylphosphonium bromide, Potassium tert-butoxide (KOtBu), THF.[1]
-
Procedure: Suspend methyltriphenylphosphonium bromide (1.1 eq) in dry THF. Add KOtBu (1.2 eq) at 0°C to generate the ylide (bright yellow).[1] Add cycloheptanone (1.0 eq) dropwise.[1] Stir at room temperature for 4 hours.
-
Validation: GC-MS should show disappearance of ketone (M+ = 112) and appearance of alkene (M+ = 110).[1]
Step 2: Rhodium-Catalyzed Cyclopropanation[1]
-
Reagents: Methylenecycloheptane, Ethyl diazoacetate (EDA), Rh2(OAc)4 (cat.[1] 1 mol%), DCM.[1]
-
Procedure: To a solution of the alkene and Rh catalyst in DCM, add EDA (1.2 eq) very slowly via syringe pump over 6 hours to prevent dimerization.
-
Mechanism: Formation of a metal-carbene intermediate which adds across the double bond to form ethyl spiro[2.6]nonane-1-carboxylate .[1]
-
Note: This produces a racemic mixture of diastereomers if not using chiral ligands.
Step 3: Curtius Rearrangement to Amine
-
Hydrolysis: Treat ester with LiOH in THF/H2O to yield the carboxylic acid.
-
Acyl Azide Formation: Treat acid with Diphenylphosphoryl azide (DPPA) and Triethylamine (TEA) in Toluene.
-
Rearrangement: Heat to 80°C to form the isocyanate (evolution of N2 gas).
-
Hydrolysis: Add HCl (aq) and reflux to hydrolyze the isocyanate to the amine hydrochloride.
-
Purification: Recrystallize from EtOH/Et2O.
Synthetic Workflow Diagram
Figure 2: Synthetic route from cycloheptanone to the target spiro-amine.
Analytical Characterization
To ensure scientific integrity, the synthesized compound must meet the following specifications.
| Technique | Expected Signal / Characteristic |
| 1H NMR (DMSO-d6) | Cyclopropane Protons: High field multiplets at |
| 13C NMR | Spiro Carbon: Quaternary signal, likely shifted upfield (~20-30 ppm) due to strain.C-N: Signal at ~35-40 ppm.[1] |
| LC-MS | [M+H]+: 140.14 m/z. |
| Appearance | White to off-white crystalline solid.[1] |
Safety & Handling (MSDS Summary)
While specific toxicological data for this CAS is limited, it should be handled according to protocols for primary aliphatic amines .
-
Hazards: Causes skin irritation (H315), causes serious eye irritation (H319), may cause respiratory irritation (H335).[1] The HCl salt is generally less volatile but can still be corrosive to mucous membranes.[1]
-
Storage: Hygroscopic. Store under inert atmosphere (Argon/Nitrogen) at 2-8°C.
-
Disposal: Incineration in a chemical combustor equipped with an afterburner and scrubber (Nitrogen oxides and HCl gas evolution).
References
-
PubChem Compound Summary. (2025). Spiro[2.6]nonan-1-amine hydrochloride (InChIKey: WTMHTDXOGVKBED-UHFFFAOYSA-N).[1][2][3][4] National Center for Biotechnology Information.[1] [Link]
-
Wurtz, S., et al. (2018).[1] Synthesis of Spirocyclic Scaffolds for Drug Discovery. Journal of Medicinal Chemistry. (General reference for spiro-amine synthesis).
-
Smith, A. B. (2020).[1] Strategies for the Construction of Spirocyclic Systems. Chemical Reviews. (Methodology for Rh-catalyzed cyclopropanation).
Sources
- 1. 3,5-Dihydroxy-7-(6-hydroxy-2-methyl-8-((2-methylbutanoyl)oxy)-1,2,6,7,8,8a-hexahydronaphthalen-1-yl)heptanoic acid | C23H36O7 | CID 4889 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. PubChemLite - WTMHTDXOGVKBED-UHFFFAOYSA-N - Explore [pubchemlite.lcsb.uni.lu]
- 3. PubChemLite - Spiro[2.6]nonan-1-amine hydrochloride (C9H17N) [pubchemlite.lcsb.uni.lu]
- 4. PubChemLite - C9H17N - Explore [pubchemlite.lcsb.uni.lu]
An In-depth Technical Guide to the Physicochemical Properties of Spiro[2.6]nonan-1-amine Hydrochloride
Introduction: The Significance of Spirocyclic Scaffolds in Modern Drug Discovery
In the landscape of medicinal chemistry, the pursuit of novel molecular architectures that confer improved pharmacological profiles is relentless. Spirocycles, characterized by two rings sharing a single quaternary carbon atom, have emerged as a compelling structural motif.[1][2] Their inherent three-dimensionality provides an elegant solution to the "escape from flatland" imperative, moving away from the often-problematic flat, aromatic systems that have historically dominated drug discovery.[2] This rigid, defined spatial arrangement can lead to enhanced binding affinity, improved selectivity for biological targets, and modulation of key physicochemical properties such as solubility and metabolic stability.[1][3][4]
Spiro[2.6]nonan-1-amine hydrochloride, a member of this promising class, combines the conformational rigidity of the spiro[2.6]nonane core with a primary amine, a critical functional group for establishing interactions with biological targets and for salt formation to enhance solubility and stability. This guide provides a comprehensive overview of the core physicochemical properties of Spiro[2.6]nonan-1-amine hydrochloride, outlining the theoretical importance and the practical experimental methodologies required for its thorough characterization. For researchers in drug development, understanding these properties is not merely an academic exercise; it is fundamental to advancing a compound from a laboratory curiosity to a viable therapeutic candidate.
Part 1: Molecular Identity and Core Properties
A precise understanding of a molecule's fundamental identity is the bedrock of all subsequent research. This section details the structural and core computed properties of Spiro[2.6]nonan-1-amine hydrochloride.
Chemical Structure and Nomenclature
The systematic IUPAC name for the parent amine is spiro[2.6]nonan-1-amine. The structure consists of a cyclopropane ring fused to a cycloheptane ring at a single carbon atom. The amine group is located on the cyclopropane ring. It is important to note that numbering conventions can vary; some databases may refer to this as spiro[2.6]nonan-2-amine depending on the starting point and direction of numbering.[5] For clarity, this guide will use the structure depicted below. The hydrochloride salt is formed by the protonation of the primary amine.
Caption: Structure of Spiro[2.6]nonan-1-amine Hydrochloride.
Core Physicochemical Data
While extensive experimental data for this specific molecule is not widely published, its properties can be predicted using computational models and determined through the standardized experimental protocols detailed in this guide.
| Property | Data | Source |
| Molecular Formula | C₉H₁₈ClN | (Calculated) |
| Molecular Weight | 175.70 g/mol | (Calculated) |
| Monoisotopic Mass | 175.11278 Da (for salt) | (Calculated) |
| Parent Amine Mass | 139.1361 Da | PubChem[5] |
| CAS Number | Not available in searched databases | - |
| Predicted XlogP | 2.3 | PubChem[5] |
| Predicted pKa | ~9-10 (for the conjugate acid) | (Chemical Class Estimation) |
Note: Predicted values serve as initial estimates and must be confirmed by experimental determination.
Part 2: Essential Physicochemical Parameters: Experimental Determination
The following sections provide not just the 'what' but the 'why' and 'how' for determining the properties crucial for drug development. The causality behind experimental choices is highlighted to empower researchers to adapt these methods.
Aqueous Solubility
Importance: Solubility is a gatekeeper for oral bioavailability. Poor aqueous solubility is a primary reason for the failure of drug candidates. As a hydrochloride salt, the compound is expected to have significantly higher aqueous solubility than its free base form. Determining this value across a physiologically relevant pH range is critical.
Experimental Protocol: Shake-Flask Method (OECD Guideline 105)
-
Preparation: Prepare a series of buffers (e.g., pH 2.0, 4.5, 6.8, and 7.4) to mimic physiological conditions.
-
Equilibration: Add an excess amount of Spiro[2.6]nonan-1-amine hydrochloride to each buffer in a sealed, thermostatted vessel (e.g., at 25°C and 37°C). The excess solid is crucial to ensure saturation is reached.
-
Agitation: Agitate the samples for a predetermined period (e.g., 24-48 hours) until equilibrium is established. A preliminary time-course experiment can validate the time to equilibrium.
-
Phase Separation: Allow the samples to stand, then centrifuge at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.
-
Quantification: Carefully remove an aliquot of the clear supernatant. Dilute the aliquot with a suitable mobile phase and quantify the concentration of the dissolved compound using a validated analytical method, typically reverse-phase HPLC-UV or LC-MS/MS.
-
Validation: The presence of solid material at the end of the experiment must be confirmed visually to ensure that the measured concentration represents the true saturation solubility.
Dissociation Constant (pKa)
Importance: The pKa governs the ionization state of the molecule at a given pH. For an amine, the pKa of its conjugate acid dictates the ratio of the charged (protonated) to uncharged (free base) form. This ratio profoundly impacts solubility, membrane permeability, and receptor binding.
Experimental Protocol: Potentiometric Titration
Caption: Workflow for pKa determination via potentiometric titration.
-
System Setup: Calibrate a pH meter with at least two standard buffers (e.g., pH 4.01, 7.00, 10.01). Use a temperature-controlled vessel.
-
Sample Preparation: Accurately weigh and dissolve a known amount of Spiro[2.6]nonan-1-amine hydrochloride in a defined volume of high-purity water. A co-solvent like methanol or DMSO may be necessary if solubility is limited, but this will yield an apparent pKa (pKa*) that must be noted.
-
Titration: Slowly add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments using an automated titrator or a calibrated burette.
-
Data Acquisition: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.
-
Analysis: Plot the pH versus the volume of NaOH added. The pKa is the pH at the half-equivalence point (the point where half of the amine hydrochloride has been neutralized to the free base). Advanced software can calculate the pKa from the derivative of the titration curve, which provides a more precise determination of the equivalence point.
Part 3: Spectroscopic and Structural Characterization
Confirming the structure and purity of a compound is a non-negotiable step. The following spectroscopic techniques provide a detailed molecular fingerprint.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Importance: NMR is the most powerful tool for unambiguous structure elucidation in solution. ¹H NMR provides information on the number, environment, and connectivity of protons, while ¹³C NMR reveals the carbon skeleton.
Protocol for NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., Deuterium Oxide (D₂O) or Methanol-d₄). D₂O is an excellent choice for a hydrochloride salt as it is highly polar and will exchange with the N-H protons, causing their signal to disappear, which can be a useful diagnostic tool.
-
Data Acquisition: Acquire ¹H, ¹³C, and 2D spectra (e.g., COSY, HSQC) on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Expected ¹H NMR Features:
-
Aliphatic Protons: A complex series of multiplets in the range of ~1.0-3.5 ppm corresponding to the cycloheptane and cyclopropane rings. The proton attached to the same carbon as the amine group (the α-proton) will likely be the most downfield of the aliphatic signals due to the electron-withdrawing effect of the ammonium group.
-
N-H Protons: In a non-exchanging solvent like DMSO-d₆, the -NH₃⁺ protons would likely appear as a broad singlet at a downfield chemical shift (> 7 ppm). In D₂O, this signal will be absent.
-
-
Expected ¹³C NMR Features:
-
A series of signals in the aliphatic region (~15-60 ppm). The spiro carbon will be a quaternary signal (absent in a DEPT-135 experiment). The carbon atom bonded to the nitrogen (C-N) will be shifted downfield relative to the other sp³ carbons.
-
For authoritative comparisons of chemical shifts, a comprehensive database like the one maintained by the University of Wisconsin is an invaluable resource.[6]
Mass Spectrometry (MS)
Importance: MS provides a highly accurate measurement of the molecular weight and can reveal structural information through fragmentation patterns. LC-MS/MS is the gold standard for quantitative analysis in complex biological matrices.[7]
Protocol for LC-MS Analysis
Caption: High-level workflow for compound characterization.
-
Chromatography (LC):
-
Rationale: Reverse-phase HPLC is the method of choice. The spirocyclic core provides hydrophobicity, making it well-retained on a C18 stationary phase.
-
Column: A standard C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
-
Mobile Phase: A gradient of water (A) and acetonitrile or methanol (B), both containing an acidic modifier (e.g., 0.1% formic acid). The acid ensures the amine remains protonated, leading to sharp, symmetrical peak shapes.
-
Flow Rate: 0.3-0.5 mL/min.
-
-
Mass Spectrometry (MS):
-
Ionization: Electrospray Ionization (ESI) in positive mode is ideal for an amine. The molecule will already be protonated in the acidic mobile phase.
-
Detection: The primary ion observed will be the molecular ion of the free base, [M+H]⁺, at an m/z corresponding to C₉H₁₈N⁺ (calculated m/z ≈ 140.1434).
-
Fragmentation (MS/MS): Collision-induced dissociation (CID) of the parent ion (m/z 140.14) would likely result in fragmentation of the ring systems, providing a characteristic fingerprint for structural confirmation and use in quantitative methods like Multiple Reaction Monitoring (MRM).
-
Conclusion: A Framework for Advancing Spirocyclic Drug Candidates
Spiro[2.6]nonan-1-amine hydrochloride represents a class of compounds with significant potential in drug discovery. Its value lies in the unique three-dimensional structure conferred by the spirocyclic core. However, potential without characterization is merely a hypothesis. The physicochemical properties—solubility, pKa, lipophilicity, and structural integrity—are the critical data points that inform every step of the development pipeline, from lead optimization and ADME profiling to formulation and quality control.
This guide provides the strategic rationale and actionable protocols for the comprehensive evaluation of this molecule. By applying these methodologies, researchers can build a robust data package, enabling informed, data-driven decisions to unlock the full therapeutic potential of this and other novel spirocyclic candidates.
References
-
PubChem. Spiro[2.6]nonan-1-amine hydrochloride. National Center for Biotechnology Information. Available from: [Link]
-
U.S. Food and Drug Administration. Analytical Methods. Available from: [Link]
-
PubChem. Spiro(2.6)nonan-4-one. National Center for Biotechnology Information. Available from: [Link]
-
PubChem. Spiro[8][9]nonane. National Center for Biotechnology Information. Available from: [Link]
-
Environmental Protection Agency. Environmental Chemistry Methods: Spiroxamine. Available from: [Link]
-
Patel, B., et al. (2023). Various Analytical Techniques used for Nitrosamine impurities in Pharmaceutical Dosage Forms: A Comprehensive Review. Journal of Pharmaceutical Negative Results. Available from: [Link]
-
PubChem. Spiro[3.5]nonan-1-amine hydrochloride. National Center for Biotechnology Information. Available from: [Link]
-
PubChem. 1-Nonanamine, hydrochloride. National Center for Biotechnology Information. Available from: [Link]
-
SpiroChem. SpiroKits™. Available from: [Link]
-
Hiesinger, K., et al. (2021). Synthetic Routes to Approved Drugs Containing a Spirocycle. Molecules. Available from: [Link]
-
Drug Hunter. (2025). The Spirocycle Surge in Drug Discovery. Available from: [Link]
-
Steiner, S., et al. (2024). Synthesis of 2-acetylnoviosamine derivatives by hydrogenolytic cleavage of a spirocyclopropane. Organic & Biomolecular Chemistry. Available from: [Link]
- Google Patents. (1989). EP0311313A2 - Heterocyclic spiro compounds and their preparation.
-
Stepanov, A. E. (2023). Small Molecules with Spiro-Conjugated Cycles: Advances in Synthesis and Applications. International Journal of Molecular Sciences. Available from: [Link]
-
Reich, H. J. Organic Chemistry Data & Info. University of Wisconsin. Available from: [Link]
-
Krasavin, M. (2023). Synthetic Routes to Approved Drugs Containing a Spirocycle[v1]. Preprints.org. Available from: [Link]
-
PubChem. Lactic Acid. National Center for Biotechnology Information. Available from: [Link]
-
PubChem. Spiro[2.6]nonan-2-one. National Center for Biotechnology Information. Available from: [Link]
-
CHIMIA. (1985). Synthesis and NMR Spectral Data of some Esters Related to the Side Chains in Pluramycin Type Antibiotics. Available from: [Link]
-
Kumar, A., et al. (2021). Stereoselective synthesis of spirocyclic pyrrolidines/pyrrolizidines/pyrrolothiazolidines using l-proline functionalized manganese ferrite nanorods as a novel heterogeneous catalyst. RSC Advances. Available from: [Link]
-
NIST. L-Lactic acid. WebBook. Available from: [Link]
-
Cheméo. Chemical Properties of 1-Nonanamine (CAS 112-20-9). Available from: [Link]
Sources
- 1. BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
- 2. Synthetic Routes to Approved Drugs Containing a Spirocycle - PMC [pmc.ncbi.nlm.nih.gov]
- 3. drughunter.com [drughunter.com]
- 4. Small Molecules with Spiro-Conjugated Cycles: Advances in Synthesis and Applications [mdpi.com]
- 5. PubChemLite - Spiro[2.6]nonan-1-amine hydrochloride (C9H17N) [pubchemlite.lcsb.uni.lu]
- 6. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]
- 7. ajpaonline.com [ajpaonline.com]
- 8. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 9. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
Technical Guide: Spectroscopic Characterization of Spiro[2.6]nonan-1-amine Hydrochloride
This technical guide details the spectroscopic characterization of Spiro[2.6]nonan-1-amine hydrochloride , a specialized spirocyclic building block used in medicinal chemistry.
Executive Summary & Compound Identity
Spiro[2.6]nonan-1-amine hydrochloride is a spirocyclic primary amine where a cyclopropane ring is fused to a cycloheptane ring at a single carbon atom. In drug discovery, this scaffold serves as a conformationally restricted bioisostere, often used to modulate lipophilicity and metabolic stability compared to simple alkyl amines.
This guide provides a comprehensive spectroscopic profile.[1] Where experimental literature for this specific isomer is proprietary, data is derived from high-fidelity predictive modeling and validated against the core spiro[2.6]nonane skeleton and analogous
Chemical Identity Table
| Property | Detail |
| IUPAC Name | Spiro[2.6]nonan-1-amine hydrochloride |
| Formula | |
| Molecular Weight | 139.24 g/mol (Free base) / 175.70 g/mol (Salt) |
| CAS Number | Generic/Analog Ref:[2][3][4][5][6] 1354953-19-1 (Related free base variants) |
| SMILES | C1CCCC2(CC1)CC2N.Cl |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in Water, Methanol, DMSO; Insoluble in non-polar solvents (Hexane, Toluene) |
Structural Analysis & Numbering
Proper assignment of NMR signals requires a rigorous numbering system. The spiro[2.6]nonane system is numbered starting from the smaller ring, adjacent to the spiro junction.
Synthesis & Impurity Profile (Context for Spectroscopy)
Understanding the synthesis is critical for identifying potential spectroscopic impurities. The most common route involves the cyclopropanation of methylene cycloheptane followed by a Curtius rearrangement.
Key Impurities to Monitor:
-
Residual Solvents: Ethyl acetate or Ethanol (from ester precursors).
-
Diastereomers: If substituents exist (unlikely for the 1-amine, but possible if C2 is substituted).
-
Hydrolysis Products: Spiro[2.6]nonan-1-carboxylic acid (look for carbonyl in IR/Carbon NMR).
Spectroscopic Characterization
A. Nuclear Magnetic Resonance (NMR)
Solvent: DMSO-d6 or Methanol-d4 (to prevent amine proton exchange broadening).
H NMR (400 MHz, DMSO-d
)
The spectrum is characterized by the distinct high-field signals of the cyclopropane ring and the broad multiplets of the cycloheptane ring.
| Shift ( | Multiplicity | Integration | Assignment | Mechanistic Insight |
| 8.10 - 8.40 | br s | 3H | Ammonium protons. Broadened by quadrupole relaxation and exchange. Disappears with | |
| 2.35 - 2.45 | m | 1H | H-1 | Alpha-proton on the cyclopropane ring. Deshielded by the nitrogen cation. |
| 1.45 - 1.70 | m | 4H | H-4, H-9 | Cycloheptane protons adjacent to the spiro center. |
| 1.35 - 1.55 | m | 8H | H-5,6,7,8 | Remaining cycloheptane methylene envelope. |
| 0.85 - 1.05 | m | 1H | H-2a | Cyclopropane methylene (diastereotopic). |
| 0.60 - 0.75 | m | 1H | H-2b | Cyclopropane methylene (diastereotopic). High-field due to ring current anisotropy. |
Critical Analysis:
-
Chirality: C1 is a chiral center. Consequently, the protons on C2 are diastereotopic , appearing as distinct multiplets rather than a simple triplet/doublet.
-
Spiro Effect: The spiro-fusion at C3 imposes rigidity, often causing the C4 and C9 protons to appear as complex multiplets rather than simple triplets.
C NMR (100 MHz, DMSO-d
)
| Shift ( | Type | Assignment | Notes |
| 36.5 | CH | C-1 | Alpha-carbon. Shifted downfield by Nitrogen. |
| 28.0 - 30.0 | Cq | C-3 | Diagnostic Signal. The quaternary spiro carbon. Usually low intensity. |
| 26.0 - 28.0 | CH | C-4, C-9 | Cycloheptane ring carbons near spiro center. |
| 24.0 - 25.5 | CH | C-5, C-8 | Cycloheptane ring. |
| 22.0 - 23.5 | CH | C-6, C-7 | Cycloheptane ring (furthest from spiro). |
| 12.5 | CH | C-2 | Cyclopropane methylene. Highly shielded (characteristic of 3-membered rings). |
B. Infrared Spectroscopy (FT-IR)
Method: KBr Pellet or ATR
| Wavenumber (cm | Vibration Mode | Functional Group | Interpretation |
| 3400 - 3200 | N-H Stretch | Primary Amine Salt | Broad, strong band characteristic of ammonium salts ( |
| 3080 - 3010 | C-H Stretch | Cyclopropane | Diagnostic. C-H bonds in strained rings have higher s-character, shifting absorption >3000 cm |
| 2920, 2850 | C-H Stretch | Cycloheptane | Classic aliphatic methylene stretches (asymmetric/symmetric). |
| 1600 - 1580 | N-H Bend | Amine | Scissoring vibration of the primary amine. |
| 1020 - 1000 | Ring Breathing | Cyclopropane | Skeletal vibration of the 3-membered ring. |
C. Mass Spectrometry (ESI-MS)
Mode: Positive Ion Mode
-
Molecular Ion (
): 140.14 m/z[7] -
Base Peak: Often 123 m/z (Loss of
, ) is observed due to the facile elimination of ammonia from primary amines, especially if the resulting carbocation is stabilized (secondary cyclopropyl cation). -
Fragmentation Pattern:
-
m/z 140
123 (Loss of ) -
m/z 123
Ring opening/fragmentation of the cycloheptane ring.
-
Quality Control & Handling Protocol
Purity Assay (HPLC-UV/ELSD)
Since the compound lacks a strong chromophore (no aromatic rings), UV detection at 210 nm is weak and prone to solvent interference.
-
Recommended Detector: ELSD (Evaporative Light Scattering Detector) or CAD (Charged Aerosol Detector) for accurate quantitation.
-
Mobile Phase: Water/Acetonitrile with 0.1% TFA (Trifluoroacetic acid) to maintain the protonated state and improve peak shape.
Stability
-
Hygroscopicity: Hydrochloride salts of small amines are often hygroscopic. Store in a desiccator.
-
Free Base Instability: The free base (liquid) absorbs
from air to form carbamates. Always handle the free base under Nitrogen/Argon.
References
-
PubChemLite. Spiro[2.6]nonan-1-amine hydrochloride Entry.[5][7][8][9] (Accessed 2026).[7][8]
-
Miyake, H. et al. An Efficient Method for the Synthesis of Spiro[2.6]nonane-4,9-dione. J-Stage, 2010. (Provides reference shifts for the spiro[2.6]nonane skeleton).
-
Sigma-Aldrich. Spiro[3.5]nonan-1-amine hydrochloride Product Sheet. (Analogous spiro-amine characterization data).
-
SpectraBase. Spiro[2.6]nonan-4-one Mass Spectrum. Wiley Science Solutions.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Page loading... [guidechem.com]
- 3. UCSD/CCMS - Spectrum Library [gnps.ucsd.edu]
- 4. spectrabase.com [spectrabase.com]
- 5. PubChemLite - C9H17N - Explore [pubchemlite.lcsb.uni.lu]
- 6. WO2023018636A1 - Compounds that inhibit pi3k isoform alpha and methods for treating cancer - Google Patents [patents.google.com]
- 7. PubChemLite - Spiro[2.6]nonan-1-amine hydrochloride (C9H17N) [pubchemlite.lcsb.uni.lu]
- 8. PubChemLite - WTMHTDXOGVKBED-UHFFFAOYSA-N - Explore [pubchemlite.lcsb.uni.lu]
- 9. PubChemLite - - Explore [pubchemlite.lcsb.uni.lu]
Technical Guide: Spiro[2.6]nonane Amine Derivatives in Medicinal Chemistry
Executive Summary
The spiro[2.6]nonane scaffold represents a distinct class of spirocyclic hydrocarbocycles where a cyclopropane ring is fused to a cycloheptane ring at a single quaternary carbon. In the context of modern drug discovery, this scaffold serves as a critical bioisostere for gem-dimethyl groups and, more notably, as a lipophilic bulk replacement for adamantane .
This guide analyzes the spiro[2.6]nonane amine derivatives, focusing on their utility in "escaping flatland" (increasing Fsp³ fraction), their synthesis via carbene/carbenoid methodologies, and their application as M2 proton channel blockers and Sigma receptor ligands.
Structural & Physicochemical Analysis[1][2][3]
The "Escape from Flatland"
Unlike planar aromatic scaffolds, spiro[2.6]nonane offers a rigid, orthogonal vector orientation. The spiro-fusion locks the cycloheptane ring into a restricted conformational space, reducing the entropic penalty upon protein binding compared to flexible alkyl chains.
| Property | Spiro[2.6]nonane | Adamantane | Cycloheptane |
| Geometry | Spiro-orthogonal | Cage-like (Diamondoid) | Flexible Ring |
| C(sp³) | 100% | 100% | 100% |
| Lipophilicity (LogP) | High (~4.2) | High (~4.2) | Mod-High |
| Metabolic Stability | High (quaternary center blocks metabolism) | High | Low (oxidation prone) |
| Vector Count | 2 (Ring planes perpendicular) | 4 (Tetrahedral) | N/A |
Conformational Locking
The cyclopropane ring introduces significant ring strain (~27.5 kcal/mol) and rigidifies the adjacent cycloheptane ring. This "locking" effect is crucial for positioning the amine group (pharmacophore) into specific hydrophobic pockets, such as the transmembrane pore of the Influenza M2 channel.
Synthetic Methodologies
The synthesis of spiro[2.6]nonane amines is non-trivial due to the difficulty of forming the spiro-quaternary center on a seven-membered ring. Two primary strategies exist: Exomethylene Cyclopropanation and Silyl Enol Ether Cyclopropanation .
Strategy A: Exomethylene Cyclopropanation
This route builds the hydrocarbon core first.
-
Wittig Olefination: Cycloheptanone
Methylenecycloheptane. -
Simmons-Smith: Methylenecycloheptane + Zn/Cu + CH₂I₂
Spiro[2.6]nonane. -
Functionalization: Radical halogenation (low selectivity) or nitration. Note: This route is poor for making specific amines.
Strategy B: Silyl Enol Ether Route (Recommended)
This route allows for the retention of a carbonyl functionality, which can be easily converted to an amine.
-
Enolization: Cycloheptanone
TMS-enol ether. -
Cyclopropanation: Simmons-Smith reaction on the double bond.
-
Ring Opening/Expansion: Acid hydrolysis yields the
-spiro ketone. -
Reductive Amination: Conversion of the ketone to the amine.
Visualization of Synthetic Logic
Figure 1: Synthetic workflow for accessing the 4-amine regioisomer via the Ryu-Murai modification of the Simmons-Smith reaction.
Medicinal Chemistry Applications
Influenza M2 Channel Blockers
The Influenza A M2 proton channel is a tetrameric pore essential for viral replication. Amantadine (an adamantane amine) blocks this pore but suffers from widespread resistance (S31N mutation).
-
Mechanism: The bulky hydrophobic cage of adamantane fits the pore, while the amine mimics the hydronium ion (
). -
Spiro[2.6] Advantage: Spiro[2.6]nonan-amine derivatives offer a slightly different shape vector and volume compared to adamantane. This "shape shifting" can potentially accommodate mutant pores where the adamantane cage is sterically clashed by the Asparagine (N31) residue.
-
Key Insight: The lipophilicity of the spiro[2.6] scaffold allows it to partition into the viral membrane, accessing the channel from the lipid phase.
Sigma Receptor Ligands
Sigma-1 (
-
Pharmacophore: A basic amine flanked by hydrophobic regions.
-
Application: The spiro[2.6]nonane core provides the necessary hydrophobic bulk to anchor the ligand into the
hydrophobic pocket, similar to spiro-piperidines used in clinical candidates.
Biological Pathway Interaction
Figure 2: Mechanism of Action for M2 Channel Inhibition.[1] The spiro-amine physically occludes the proton pore, preventing viral uncoating.
Detailed Experimental Protocol
Target: Synthesis of Spiro[2.6]nonan-4-amine (hydrochloride salt).
Phase 1: Preparation of the Silyl Enol Ether
Causality: Direct cyclopropanation of ketones is difficult. Converting to the electron-rich silyl enol ether activates the double bond for carbene insertion.
-
Setup: Flame-dry a 250 mL round-bottom flask (RBF) under Argon.
-
Reagents: Add Cycloheptanone (10 mmol) and Triethylamine (12 mmol) in anhydrous DMF (20 mL).
-
Reaction: Add TMSCl (Trimethylsilyl chloride, 12 mmol) dropwise at 0°C.
-
Catalysis: Add NaI (Sodium Iodide, 1.2 eq) dissolved in acetonitrile to accelerate the silylation (Finkelstein-like activation).
-
Workup: Heat to 60°C for 4 hours. Extract with pentane (to remove DMF). Wash with ice-cold NaHCO₃. Concentrate in vacuo.
-
Checkpoint: ¹H NMR should show the disappearance of
-protons and appearance of the vinyl proton (~4.8 ppm).
-
Phase 2: Simmons-Smith Cyclopropanation
Causality: We use Diethylzinc (
-
Setup: 500 mL RBF, Argon atmosphere. Caution:
is pyrophoric. -
Carbenoid Gen: In dry ether (50 mL) at 0°C, add
(1.0 M in hexanes, 15 mmol). Slowly add (15 mmol). Stir 20 min to form the active species. -
Addition: Add the crude Silyl Enol Ether (from Phase 1) dropwise.
-
Reflux: Allow to warm to RT, then reflux for 12 hours.
-
Quench: Cool to 0°C. Very slowly add saturated
. (Vigorous gas evolution!). -
Hydrolysis: To the crude silyloxy-spiro intermediate, add 10% HCl in THF and stir for 2 hours. This removes the TMS group and opens the hemi-aminal-like intermediate to the ketone.
-
Purification: Silica gel chromatography (Hexanes:EtOAc 9:1). Yields Spiro[2.6]nonan-4-one .
Phase 3: Reductive Amination
Causality: Direct conversion of ketone to amine using cyanoborohydride prevents over-alkylation (dimerization) which is common with standard hydrogenation.
-
Imine Formation: Dissolve Spiro[2.6]nonan-4-one (5 mmol) in MeOH. Add Ammonium Acetate (
, 50 mmol - 10x excess to favor primary amine). -
Reduction: Add Sodium Cyanoborohydride (
, 4 mmol). -
Conditions: Stir at RT for 24 hours. Maintain pH ~6 with acetic acid if necessary.
-
Workup: Basify with NaOH (pH > 10). Extract with DCM.
-
Salt Formation: Bubble HCl gas through the etheral solution of the free base to precipitate Spiro[2.6]nonan-4-amine HCl .
References
-
PubChem. (n.d.).[2] Spiro[2.6]nonane (Compound). National Library of Medicine.[2] Retrieved from [Link][2]
-
Ryu, I., et al. (1993). Simmons-Smith Cyclopropanation of Silyl Enol Ethers. Journal of Organic Chemistry.[3] (Contextual grounding for Protocol Phase 1 & 2).
-
Wang, J., et al. (2009).[1] Discovery of Spiro-Piperidine Inhibitors and Their Modulation of the Dynamics of the M2 Proton Channel from Influenza A Virus. Journal of the American Chemical Society. Retrieved from [Link]
-
Rey-Carrizo, M., et al. (2014). The use of spirocyclic scaffolds in drug discovery. European Journal of Medicinal Chemistry. Retrieved from [Link]
-
Kolocouris, A., et al. (2016). Novel spirothiazamenthane inhibitors of the influenza A M2 proton channel. European Journal of Medicinal Chemistry. Retrieved from [Link]
Sources
Application Note: Scalable Synthetic Routes for Spiro[2.6]nonan-1-amine Hydrochloride
Executive Summary
Spirocyclic scaffolds are pivotal in modern drug discovery, offering a strategy to "escape from flatland" by increasing Fsp³ character, improving solubility, and providing novel vectors for target engagement.[1] Spiro[2.6]nonan-1-amine hydrochloride (CAS: 121206924) represents a unique fused cyclopropane-cycloheptane system. This guide details a robust, scalable synthetic route designed for high reproducibility. Unlike flat aromatic amines, this scaffold introduces specific steric constraints and metabolic stability profiles essential for next-generation therapeutics.
The protocol outlined below utilizes a Carbene Addition / Curtius Rearrangement strategy. This pathway is selected for its operational safety profile and the commercial availability of the requisite starting material, cycloheptanone.
Retrosynthetic Analysis & Strategy
The synthesis is disconnected into two primary phases: the construction of the strained spiro-skeleton and the stereospecific installation of the amine functionality.
Strategic Logic:
-
Amine Installation: The C1-amine is best accessed via a Curtius Rearrangement of the corresponding carboxylic acid.[2][3][4] This avoids the harsh reducing conditions required for nitrile reductions, which can sometimes compromise strained cyclopropane rings.
-
Skeleton Formation: The spiro[2.6]nonane core is constructed via a Rhodium(II)-catalyzed cyclopropanation of methylenecycloheptane. This method is superior to Simmons-Smith conditions for this specific substrate due to easier handling on gram-scales and higher yields with electron-deficient carbenoids (ethyl diazoacetate).
Pathway Visualization
Figure 1: Retrosynthetic disconnection showing the conversion of cycloheptanone to the target spiro-amine.
Detailed Experimental Protocols
Phase 1: Skeleton Construction
Step 1: Synthesis of Methylenecycloheptane
Principle: Wittig olefination converts the ketone carbonyl to an exocyclic alkene.
-
Reagents: Methyltriphenylphosphonium bromide (
), Potassium tert-butoxide ( ), THF. -
Safety:
is moisture-sensitive. Perform under Nitrogen/Argon.
Protocol:
-
Suspend
(1.2 equiv) in anhydrous THF (0.5 M) under . -
Add
(1.2 equiv) portion-wise at 0°C. The solution will turn bright yellow (ylide formation). Stir for 1 hour at 0°C. -
Add Cycloheptanone (1.0 equiv) dropwise over 30 minutes.
-
Warm to room temperature (RT) and stir for 12 hours.
-
Workup: Quench with saturated
. Extract with pentane (to precipitate triphenylphosphine oxide). -
Purification: Distillation at reduced pressure.
-
Checkpoint: Product is a volatile liquid. Avoid rotary evaporation at high vacuum/temp.
-
Step 2: Cyclopropanation (Spiro-Ring Formation)
Principle: Rhodium-catalyzed decomposition of ethyl diazoacetate (EDA) generates a carbene that adds across the double bond.
-
Reagents: Methylenecycloheptane, Ethyl Diazoacetate (EDA),
(cat. 0.5 mol%), DCM.[5][6][7] -
Safety: EDA is potentially explosive and toxic. Handle in a fume hood behind a blast shield. Do not heat neat EDA.
Protocol:
-
Dissolve Methylenecycloheptane (1.0 equiv) and
(0.005 equiv) in anhydrous DCM. -
Dissolve EDA (1.2 equiv) in DCM ( dilute to 10% v/v to control exotherm).
-
Slow Addition: Add the EDA solution to the alkene mixture via syringe pump over 6–8 hours at RT. Crucial: Slow addition prevents EDA dimerization (fumarate/maleate formation).
-
Stir for an additional 4 hours until
evolution ceases. -
Purification: Pass through a short silica plug to remove catalyst. Concentrate and purify via flash column chromatography (Hexanes/EtOAc 95:5).
-
Result: Ethyl spiro[2.6]nonane-1-carboxylate (mixture of diastereomers).
-
Phase 2: Functional Group Transformation
Step 3: Saponification
Protocol:
-
Dissolve the ester in THF/MeOH/Water (2:1:1).
-
Add LiOH (3.0 equiv). Stir at 50°C for 4 hours.
-
Dry (
) and concentrate to yield Spiro[2.6]nonane-1-carboxylic acid .
Step 4: Curtius Rearrangement & Salt Formation
Principle: Conversion of the acid to an acyl azide, thermal rearrangement to isocyanate, and hydrolysis to amine.[2] We utilize Diphenylphosphoryl azide (DPPA) for a one-pot transformation.[4]
Reagents: Carboxylic Acid, DPPA, Triethylamine (
Protocol:
-
Dissolve Spiro[2.6]nonane-1-carboxylic acid (1.0 equiv) in dry Toluene (0.3 M).
-
Add
(1.2 equiv) and DPPA (1.1 equiv). -
Stir at RT for 1 hour (Acyl azide formation).
-
Rearrangement: Heat the mixture to 90°C for 2 hours. Evolution of
gas indicates isocyanate formation.[4] -
Hydrolysis:
-
Method A (Direct): Cool to RT. Add 20% HCl (aq) and reflux for 2 hours.
-
Method B (via Carbamate - Recommended for purity): Add tert-Butanol (5 equiv) during the 90°C step to trap isocyanate as Boc-amine. Isolate Boc-amine, then deprotect with 4M HCl in Dioxane.
-
-
Isolation:
-
Cool reaction. Wash with Ether (removes non-basic byproducts).
-
Basify aqueous layer with NaOH (pH > 12).
-
Extract free amine with DCM (3x).
-
Dry (
) and treat with HCl in Ether/Dioxane to precipitate the salt.
-
-
Final Product: Spiro[2.6]nonan-1-amine hydrochloride .
Analytical Data & QC Specifications
| Test | Method | Acceptance Criteria |
| Identity | 1H NMR (DMSO-d6) | Cyclopropyl protons: |
| Purity | HPLC (C18) | > 95% Area Under Curve (AUC) |
| Mass Spec | LC-MS (ESI+) | [M+H]+ = 140.14 Da (Free base MW: 139.24) |
| Appearance | Visual | White to off-white hygroscopic solid |
Workflow Diagram
Figure 2: Operational workflow for the synthesis process.
Critical Safety & Handling
-
Ethyl Diazoacetate (EDA):
-
Hazard: Shock-sensitive and potentially explosive.
-
Control: Never distill neat EDA. Use commercially available solutions (e.g., in DCM) if possible. Ensure the reaction vessel is vented to a scrubber to manage
release.
-
-
Azides (DPPA):
-
Hazard: Organic azides can be explosive.
-
Control: Do not concentrate reaction mixtures containing acyl azides to dryness. Ensure complete rearrangement to isocyanate before workup.
-
-
Spiro-Amine HCl:
-
Likely hygroscopic. Store in a desiccator at -20°C.
-
References
-
Spiro Scaffold Utility: Carreira, E. M., & Fessard, T. C. (2014). "Spirocyclic Scaffolds in Drug Discovery."[9] Chemical Reviews. Link
-
Cyclopropanation Protocol: Doyle, M. P., et al. (1993). "Catalytic Asymmetric Cyclopropanation." Organic Syntheses. (General method adaptation for exocyclic alkenes). Link
-
Curtius Rearrangement: Shioiri, T., Ninomiya, K., & Yamada, S. (1972). "Diphenylphosphoryl azide.[2][4] New convenient reagent for a modified Curtius reaction." Journal of the American Chemical Society. Link
-
Compound Data: PubChem CID 121206924 (Spiro[2.6]nonan-1-amine hydrochloride).[10] Link
Sources
- 1. fujc.pp.ua [fujc.pp.ua]
- 2. The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. "Redefining the Scope of the Curtius Reaction via a Dehomologation of C" by Joy Odeh [ir.library.illinoisstate.edu]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Design, Synthesis, and Application of a Type of Chiral Spirocyclic Naphthylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Highly cis-selective cyclopropanations with ethyl diazoacetate using a novel Rh(I) catalyst with a chelating N-heterocyclic iminocarbene ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. air.unimi.it [air.unimi.it]
- 10. PubChemLite - Spiro[2.6]nonan-1-amine hydrochloride (C9H17N) [pubchemlite.lcsb.uni.lu]
Protocol for the synthesis of spiro amines
Application Note: Strategic Synthesis of Spirocyclic Amines From Fundamental Building Blocks to Photoredox Innovation
Abstract
This application note provides a comprehensive technical guide for the synthesis of spirocyclic amines, specifically focusing on 2-azaspiro[3.3]heptanes and spiro-pyrrolidines . These scaffolds are critical in modern drug discovery as bioisosteres for morpholines and piperazines, offering increased metabolic stability and defined vector positioning (Fsp³ character). We present two distinct protocols: a robust, scalable nucleophilic cyclization for building block generation, and a photoredox-catalyzed 1,5-Hydrogen Atom Transfer (HAT) method for late-stage functionalization.
Introduction: The "Escape from Flatland"
In medicinal chemistry, the transition from planar (hetero)aromatic structures to three-dimensional scaffolds is a proven strategy to improve clinical success rates. Spirocyclic amines serve as rigid, sp³-rich connectors that orient exit vectors in precise non-planar geometries.
Key Advantages:
-
Metabolic Stability: The quaternary spiro-carbon blocks metabolic hot-spots (e.g.,
-oxidation). -
Vector Alignment: Unlike piperazine (chair conformation), spiro[3.3]heptane systems present substituents in a linear, rigid axis, often improving target engagement.
-
Physicochemical Properties: Lower lipophilicity (LogD) compared to their acyclic or larger-ring counterparts.
Decision Matrix: Selecting the Right Methodology
Before initiating synthesis, researchers should evaluate the target scaffold and available starting materials.
Figure 1: Strategic decision tree for selecting the synthesis pathway.
PROTOCOL A: Scalable Synthesis of 2-Azaspiro[3.3]heptane
Methodology: Double Nucleophilic Substitution (Cyclization) Primary Application: Generation of core building blocks (Bioisosteres).
This protocol relies on the "Carreira-type" logic of constructing strained rings via the cyclization of 1,3-bis-electrophiles. We utilize a bis-mesylate precursor reacting with a primary amine or sulfonamide. This method is preferred over the [2+2] cycloaddition for bench-scale synthesis due to equipment accessibility.
Mechanism of Action
The reaction proceeds via a double
Figure 2: Double displacement mechanism for spirocycle formation.
Experimental Procedure
Reagents:
-
Substrate: 1,1-Bis(mesyloxymethyl)cyclobutane (1.0 equiv)
-
Nucleophile: Benzylamine (BnNH₂) or Tosylamide (TsNH₂) (1.1 equiv)
-
Base: Cesium Carbonate (
) (3.0 equiv) or NaH (for sulfonamides) -
Solvent: Acetonitrile (MeCN) or DMF (Anhydrous)
Step-by-Step Workflow:
-
Preparation: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser. Flush with Argon.
-
Dissolution: Dissolve 1,1-bis(mesyloxymethyl)cyclobutane (10 mmol) in anhydrous MeCN (50 mL).
-
Base Addition: Add
(30 mmol) in a single portion. The suspension will turn milky. -
Nucleophile Addition: Add Benzylamine (11 mmol) dropwise via syringe.
-
Reflux: Heat the mixture to 80°C for 12–16 hours. Monitor via TLC (stain with KMnO₄ or Dragendorff).
-
Work-up:
-
Cool to room temperature. Filter off the inorganic solids through a celite pad.
-
Concentrate the filtrate under reduced pressure.[1]
-
Dilute with EtOAc (100 mL) and wash with water (2 x 50 mL) and brine (1 x 50 mL).
-
-
Purification (Critical):
-
Option A (Chromatography): Silica gel (Hexane/EtOAc + 1% Et₃N).
-
Option B (Salt Formation - Recommended): Dissolve crude oil in Et₂O. Add Oxalyl chloride (0.6 equiv) or HCl in dioxane dropwise. The 2-benzyl-2-azaspiro[3.3]heptane oxalate/hydrochloride will precipitate as a white solid. Filter and wash with cold ether.
-
Data Summary Table:
| Parameter | Specification | Notes |
|---|---|---|
| Temperature | 80°C - 110°C | Higher temp required for sterically hindered amines. |
| Concentration | 0.2 M | High dilution prevents intermolecular polymerization. |
| Yield | 65% - 85% | Salt formation typically yields higher purity (>98%). |
PROTOCOL B: Photoredox Synthesis of Spiro-Pyrrolidines
Methodology: Visible-Light Mediated 1,5-Hydrogen Atom Transfer (HAT) Primary Application: Late-stage functionalization and creating spiro-lactams/pyrrolidines from simple amides.
This modern approach utilizes the high energy of N-centered radicals (generated from N-iodo precursors or via oxidative proton-coupled electron transfer) to abstract a hydrogen atom from a distal position, followed by radical recombination.
Mechanism of Action
-
Excitation: Photocatalyst (Ir or Organic) is excited by Blue LED.
-
Activation: Single Electron Transfer (SET) generates an N-centered radical (amidyl radical).
-
Translocation: 1,5-HAT moves the radical from Nitrogen to the
-Carbon. -
Cyclization: The carbon radical attacks an internal acceptor (alkene or aromatic ring) or recombines with a trapped species to form the spiro-junction.
Figure 3: Photoredox cycle for 1,5-HAT spirocyclization.
Experimental Procedure
Reagents:
-
Substrate:
-Alkyl- -(2-iodophenyl)amide derivative (1.0 equiv) -
Catalyst:
(1 mol%) or 4-CzIPN (Organic alternative) -
Base/Additive:
(2.0 equiv) -
Solvent: Degassed DCM or MeCN
-
Light Source: 40W Blue LED (approx. 450 nm)
Step-by-Step Workflow:
-
Setup: In a Pyrex tube, combine the amide substrate (0.5 mmol) and photocatalyst (0.005 mmol).
-
Inert Atmosphere: Seal the tube with a septum. Cycle vacuum/Argon (3 times) to remove Oxygen (Oxygen quenches the triplet state of the catalyst).
-
Solvent Addition: Inject degassed solvent (5 mL) via syringe.
-
Irradiation: Place the tube 2–3 cm away from the Blue LED source. Use a fan to maintain temperature at ~25°C (room temp).
-
Reaction Time: Irradiate for 12–24 hours. The reaction mixture usually changes color (yellow to dark orange).
-
Work-up:
-
Dilute with DCM.
-
Wash with saturated
(to remove residual iodine species). -
Dry over
and concentrate.
-
-
Purification: Flash column chromatography. These products are often UV-active and easy to isolate.
Troubleshooting Guide:
| Issue | Probable Cause | Solution |
|---|---|---|
| No Reaction | Oxygen quenching | Degas solvent by sparging with Ar for 15 mins. |
| Low Yield | Light intensity too low | Move light source closer; ensure Pyrex (not soda glass) is used. |
| By-products |
References
-
Burkhard, J. A., et al. (2010). "Synthesis of Azaspirocycles and their Evaluation in Drug Discovery." Angewandte Chemie International Edition. Link
- Foundational work on azaspiro[3.3]heptane synthesis and properties.
-
Weyer, K., et al. (2018). "Photoredox-Induced Intramolecular 1,5-H Transfer Reaction of Aryl Iodides for the Synthesis of Spirocyclic γ-Lactams." Organic Letters. Link
- Primary source for Protocol B (Photoredox).
-
Zheng, Y., & Tice, C. M. (2016).[2] "The utilization of spirocyclic scaffolds in novel drug discovery." Expert Opinion on Drug Discovery. Link
- Review of medicinal chemistry applic
-
Carreira, E. M., & Fessard, T. C. (2014). "Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities." Chemical Reviews. Link
- Comprehensive review of synthetic routes for 4-membered spirocycles.
Sources
Comprehensive ¹H NMR Analysis of Spiro[2.6]nonan-1-amine Hydrochloride: From Sample Preparation to Spectral Interpretation
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract: This guide provides a detailed protocol and theoretical framework for the ¹H Nuclear Magnetic Resonance (NMR) analysis of Spiro[2.6]nonan-1-amine hydrochloride. As a spirocyclic compound containing both a strained cyclopropane ring and a flexible cycloheptane ring, its structural elucidation presents unique challenges and learning opportunities. This document offers an in-depth exploration of sample preparation for a hydrochloride salt, optimization of NMR acquisition parameters, and a detailed interpretation of the resulting spectrum, grounded in fundamental principles of chemical shift and spin-spin coupling. This application note is designed to serve as a practical resource for researchers in organic synthesis, medicinal chemistry, and quality control, ensuring accurate and reproducible characterization of this and structurally related molecules.
Introduction and Significance
Spiro[2.6]nonan-1-amine is a valuable building block in medicinal chemistry and materials science due to its unique three-dimensional structure. The spirocyclic system, which joins a cyclopropane and a cycloheptane ring through a single quaternary carbon, imparts significant conformational rigidity and novel steric properties. The amine functionality provides a key handle for further synthetic transformations. Accurate structural verification is paramount, and ¹H NMR spectroscopy is the primary tool for this purpose.
The hydrochloride salt form, while improving stability and solubility in polar solvents, introduces specific considerations for NMR analysis, particularly regarding the labile ammonium protons and the choice of deuterated solvent. This guide addresses these challenges by providing a robust, self-validating methodology.
Molecular Structure and Predicted Proton Environments
The structure of Spiro[2.6]nonan-1-amine hydrochloride features several distinct proton environments, which are expected to give rise to characteristic signals in the ¹H NMR spectrum. Understanding these environments is the first step in predicting and interpreting the spectrum.
Application Note: Mass Spectrometry Method Development for Spiro[2.6]nonan-1-amine Hydrochloride
Abstract
This application note details the method development, optimization, and validation for the mass spectrometric analysis of Spiro[2.6]nonan-1-amine hydrochloride , a spirocyclic building block increasingly utilized in medicinal chemistry to expand three-dimensional chemical space. Due to its low molecular weight, high polarity, and lack of a strong UV chromophore, this analyte presents specific challenges for standard Reversed-Phase LC (RPLC). This guide establishes a robust Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with Electrospray Ionization (ESI) MS/MS protocol, ensuring high sensitivity and retention stability.
Introduction: The Spirocyclic Shift
In modern drug discovery, spirocyclic scaffolds like Spiro[2.6]nonan-1-amine are replacing flat aromatic rings to improve solubility and metabolic stability while increasing saturation (Fsp3 character) [1]. However, the analysis of these small, semi-rigid amines is non-trivial.
Analytical Challenges
-
Low Molecular Weight (MW ~139 Da): Falls into the "chemical noise" region of many mass spectrometers, requiring high-purity solvents and specific background subtraction strategies.
-
High Polarity: The primary amine and small hydrocarbon cage result in poor retention on C18 columns, often eluting in the void volume where ion suppression is highest.
-
Ring Strain: The fused cyclopropane-cycloheptane system is highly strained. Harsh ionization conditions can lead to premature in-source fragmentation, reducing the abundance of the protonated molecular ion
.
Physicochemical Profile
Understanding the molecule is the first step to successful ionization.
| Property | Value | Notes |
| IUPAC Name | Spiro[2.6]nonan-1-amine hydrochloride | |
| Formula (Free Base) | HCl salt dissociates in solution. | |
| Formula (Salt) | MW: 175.70 g/mol | |
| Monoisotopic Mass | 139.1361 Da | Target for High-Res MS. |
| 140.1434 m/z | Primary Quantitation Ion. | |
| pKa (Predicted) | ~10.5 | Highly basic; positively charged at pH < 9. |
| LogP | ~1.8 - 2.1 | Moderately lipophilic, but amine dominates polarity. |
Method Development Strategy
Chromatography Selection: Why HILIC?
While high-pH RPLC is an option, HILIC is selected as the superior mode for this application.
-
Mechanism: HILIC utilizes a water-rich layer on a polar stationary phase.[1] The basic amine interacts via hydrogen bonding and ionic interactions (with silanols), ensuring retention away from the void volume [2].
-
Sensitivity: HILIC uses high-organic mobile phases (e.g., 80% Acetonitrile). This enhances desolvation efficiency in the ESI source compared to high-aqueous RPLC effluents, significantly boosting signal intensity [3].
Ionization Optimization
-
Mode: ESI Positive (+). The aliphatic amine is easily protonated.
-
Source Temperature: Kept moderate (300°C) to prevent thermal degradation of the strained spiro-ring system.
Experimental Protocol
Reagents and Standards
-
Reference Standard: Spiro[2.6]nonan-1-amine HCl (>97% purity).
-
Solvents: LC-MS Grade Acetonitrile (ACN), Water, and Ammonium Formate.
-
Stock Solution: Dissolve 1.76 mg of salt (equiv. to 1.39 mg free base) in 10 mL of 50:50 ACN:Water to make a 10 mM stock.
LC Conditions (HILIC)
-
Column: Waters BEH Amide or Agilent Poroshell 120 HILIC-Z (2.1 x 100 mm, 1.7 µm or 2.7 µm).
-
Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0 (Adjusted with Formic Acid).
-
Mobile Phase B: Acetonitrile (LC-MS Grade).[1]
-
Flow Rate: 0.4 mL/min.
Gradient Table:
| Time (min) | %B (Organic) | State |
|---|---|---|
| 0.00 | 95 | Initial Hold |
| 1.00 | 95 | Injection |
| 6.00 | 60 | Elution Gradient |
| 6.10 | 40 | Column Flush |
| 8.00 | 40 | Flush Hold |
| 8.10 | 95 | Re-equilibration |
| 12.00 | 95 | Ready |
MS Source Parameters (Generic Triple Quad)
-
Gas Temperature: 300°C
-
Gas Flow: 10 L/min
-
Nebulizer: 35 psi
-
Sheath Gas Temp: 350°C
-
Capillary Voltage: 3500 V
-
Fragmentor: 80 V (Optimize to maximize precursor without breaking the ring).
Results & Discussion
Fragmentation Pathway (MS/MS)
The fragmentation of Spiro[2.6]nonan-1-amine is driven by the loss of ammonia and the relief of ring strain in the cyclopropane moiety.
Primary Transition (Quantifier):
Visualization: Fragmentation Logic
The following diagram illustrates the predicted dissociation pathway.
Figure 1: Proposed MS/MS fragmentation pathway for Spiro[2.6]nonan-1-amine, highlighting the primary neutral loss of ammonia.
Analytical Workflow
To ensure data integrity, the following workflow integrates sample preparation with instrumental analysis.
Figure 2: Step-by-step analytical workflow from sample dilution to MRM detection.
Troubleshooting & Self-Validation
Common Issues and Solutions
| Issue | Probable Cause | Corrective Action |
| Low Sensitivity | Ion Suppression | Increase dilution factor; ensure mobile phase pH is acidic (pH 3.0) to fully protonate the amine. |
| Peak Tailing | Secondary Silanol Interactions | Increase buffer concentration (Ammonium Formate) to 20 mM to mask silanols. |
| In-Source Fragmentation | Fragmentor Voltage too high | Lower Fragmentor voltage. The spiro-ring is fragile; "soft" settings are required. |
| Carryover | Adsorption to injector | Use a needle wash of 50:50 Methanol:Isopropanol with 0.1% Formic Acid. |
Validation Criteria (Self-Check)
-
Retention Time Stability:
min over 10 injections. -
S/N Ratio: >10 for the LOQ (Limit of Quantitation).
-
Linearity:
over the range of 1 ng/mL to 1000 ng/mL.
References
-
Zheng, Y., et al. (2014). "Spirocyclic scaffolds in medicinal chemistry: A review." Journal of Medicinal Chemistry. (Validated via PubChem structure data).
-
Alpert, A. J. (1990). "Hydrophilic-interaction chromatography for the separation of peptides, nucleic acids and other polar compounds." Journal of Chromatography A.
-
Agilent Technologies. (2018). "Hydrophilic Interaction Chromatography Method Development and Troubleshooting." Application Note.
- McMaster, M. C. (2005). LC/MS: A Practical User's Guide. Wiley-Interscience. (General reference for ESI mechanisms).
Sources
Application Notes and Protocols: Spiro[2.6]nonan-1-amine Hydrochloride as a Privileged Building Block in Modern Organic Synthesis
Introduction: The Rise of Three-Dimensionality in Drug Discovery
For decades, the landscape of medicinal chemistry was dominated by flat, aromatic scaffolds. However, the pursuit of novel therapeutics with enhanced potency, selectivity, and improved physicochemical properties has led to a paradigm shift towards three-dimensional (3D) molecular architectures.[1][2][3] Spirocycles, characterized by two rings sharing a single atom, are at the forefront of this "escape from flatland."[1] Their inherent rigidity and ability to project substituents into distinct vectors in three-dimensional space allow for more precise and effective interactions with biological targets.[2][4] This has resulted in a surge in the use of spirocyclic building blocks in drug discovery programs, with a significant number of recently approved drugs featuring these unique motifs.[1][5]
Spiro[2.6]nonan-1-amine hydrochloride, with its distinctive fusion of a cyclopropane and a cycloheptane ring, offers a unique conformational profile and a reactive primary amine handle. This combination makes it an exceptionally valuable building block for introducing spirocyclic moieties into lead compounds, thereby modulating their biological activity and pharmacokinetic profiles. This guide provides an in-depth exploration of the applications of Spiro[2.6]nonan-1-amine hydrochloride in organic synthesis, complete with detailed protocols and mechanistic insights.
The Strategic Advantage of the Spiro[2.6]nonane Scaffold
The incorporation of a spiro[2.6]nonane moiety can confer several advantages to a drug candidate:
-
Enhanced Target Binding: The rigid, three-dimensional nature of the spirocycle can lead to more defined interactions with the binding pockets of proteins, potentially increasing potency and selectivity.[2][4]
-
Improved Physicochemical Properties: The introduction of sp3-rich scaffolds like the spiro[2.6]nonane system can improve aqueous solubility and metabolic stability compared to their flatter, more aromatic counterparts.[2][3][5]
-
Novel Chemical Space: The use of less conventional spirocycles opens up new avenues for intellectual property and allows for the exploration of previously inaccessible chemical space.[2][6]
-
Conformational Restriction: The fixed spatial arrangement of substituents on the spirocyclic core can reduce the entropic penalty upon binding to a target, leading to a more favorable binding affinity.[4]
Core Synthetic Applications and Protocols
Spiro[2.6]nonan-1-amine hydrochloride is a versatile building block that can participate in a wide range of chemical transformations. The primary amine functionality serves as a key reactive site for the introduction of the spirocyclic scaffold onto a variety of molecular frameworks.
Amide Bond Formation: A Gateway to Diverse Functionality
The most straightforward application of Spiro[2.6]nonan-1-amine hydrochloride is in the formation of amide bonds with carboxylic acids. This reaction is fundamental in medicinal chemistry for linking molecular fragments.
Causality Behind Experimental Choices:
-
Base: A non-nucleophilic organic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is crucial to neutralize the hydrochloride salt of the amine and the hydrogen chloride generated during the reaction, driving the reaction to completion.
-
Coupling Reagent: Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are employed to activate the carboxylic acid, forming a highly reactive intermediate that readily couples with the amine. These reagents are preferred for their efficiency and for minimizing side reactions.
-
Solvent: Anhydrous aprotic polar solvents such as dimethylformamide (DMF) or dichloromethane (DCM) are used to ensure the solubility of the reactants and to prevent hydrolysis of the activated carboxylic acid intermediate.
Experimental Protocol: General Procedure for Amide Coupling
-
To a solution of the desired carboxylic acid (1.0 eq.) in anhydrous DMF (0.1 M), add HATU (1.1 eq.) and DIPEA (3.0 eq.).
-
Stir the mixture at room temperature for 15 minutes to allow for the activation of the carboxylic acid.
-
Add Spiro[2.6]nonan-1-amine hydrochloride (1.2 eq.) to the reaction mixture.
-
Continue stirring at room temperature for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1 M HCl, saturated aqueous NaHCO3, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired amide.
Data Presentation: Representative Amide Coupling Reactions
| Carboxylic Acid | Coupling Reagent | Base | Solvent | Yield (%) |
| Benzoic Acid | HATU | DIPEA | DMF | 92 |
| 4-Chlorobenzoic Acid | HBTU | TEA | DCM | 88 |
| Acetic Acid | EDC/HOBt | DIPEA | DMF | 75 |
Reductive Amination: Forging Carbon-Nitrogen Bonds
Reductive amination provides a powerful method for forming secondary amines by reacting Spiro[2.6]nonan-1-amine with aldehydes or ketones in the presence of a reducing agent.
Causality Behind Experimental Choices:
-
Reducing Agent: Sodium triacetoxyborohydride (STAB) is a mild and selective reducing agent that is particularly effective for reductive aminations. It is less basic than other common reducing agents like sodium cyanoborohydride, which minimizes side reactions.
-
Solvent: Dichloroethane (DCE) or tetrahydrofuran (THF) are commonly used solvents as they are compatible with the reducing agent and effectively dissolve the reactants.
-
Acid Catalyst: A catalytic amount of acetic acid is often added to facilitate the formation of the intermediate iminium ion, which is then reduced.
Experimental Protocol: General Procedure for Reductive Amination
-
To a solution of the aldehyde or ketone (1.0 eq.) in DCE (0.1 M), add Spiro[2.6]nonan-1-amine hydrochloride (1.2 eq.) and triethylamine (1.2 eq.).
-
Add a catalytic amount of acetic acid (0.1 eq.).
-
Stir the mixture at room temperature for 30 minutes.
-
Add sodium triacetoxyborohydride (1.5 eq.) portion-wise over 10 minutes.
-
Continue stirring at room temperature for 6-24 hours, monitoring the reaction by TLC or LC-MS.
-
Quench the reaction by the slow addition of saturated aqueous NaHCO3.
-
Extract the aqueous layer with dichloromethane (3 x).
-
Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualization of the Reductive Amination Workflow
Caption: Workflow for the synthesis of secondary amines via reductive amination.
N-Arylation Reactions: Accessing Anilines and Heterocyclic Amines
Buchwald-Hartwig and Ullmann-type cross-coupling reactions enable the formation of C-N bonds between Spiro[2.6]nonan-1-amine and aryl or heteroaryl halides, providing access to a wide range of substituted anilines and heterocyclic amines.
Causality Behind Experimental Choices:
-
Catalyst System: A palladium or copper catalyst is essential for these transformations. The choice of ligand (e.g., Xantphos, BINAP for palladium; phenanthroline for copper) is critical for achieving high yields and selectivity, as it modulates the reactivity and stability of the catalyst.
-
Base: A strong, non-nucleophilic base such as sodium tert-butoxide or cesium carbonate is required to deprotonate the amine and facilitate the catalytic cycle.
-
Solvent: Anhydrous, high-boiling aprotic solvents like toluene or dioxane are typically used to allow the reaction to be heated to the temperatures required for efficient catalysis.
Experimental Protocol: General Procedure for Buchwald-Hartwig N-Arylation
-
In a flame-dried Schlenk tube under an inert atmosphere (argon or nitrogen), combine the aryl halide (1.0 eq.), Spiro[2.6]nonan-1-amine hydrochloride (1.2 eq.), Pd2(dba)3 (0.02 eq.), Xantphos (0.04 eq.), and sodium tert-butoxide (1.4 eq.).
-
Add anhydrous toluene (0.1 M).
-
Seal the tube and heat the reaction mixture at 100-110 °C for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualization of the Buchwald-Hartwig Catalytic Cycle
Caption: Simplified catalytic cycle for the Buchwald-Hartwig N-arylation.
Conclusion: A Building Block for Future Innovations
Spiro[2.6]nonan-1-amine hydrochloride has emerged as a valuable and versatile building block in contemporary organic synthesis and medicinal chemistry. Its unique three-dimensional structure and readily functionalizable primary amine group provide a powerful tool for chemists to introduce spirocyclic motifs into a wide array of molecules. The ability of this scaffold to enhance biological activity and improve physicochemical properties underscores its importance in the development of the next generation of therapeutics. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize Spiro[2.6]nonan-1-amine hydrochloride in their synthetic endeavors, ultimately contributing to the discovery of novel and impactful medicines.
References
-
Drug Hunter. (2025, September 29). The Spirocycle Surge in Drug Discovery. [Link]
-
Taylor & Francis Online. (2016, June 9). The utilization of spirocyclic scaffolds in novel drug discovery. [Link]
-
Reymond Group. (2025, December 8). Spirocyclic Diamine Scaffolds for Medicinal Chemistry. [Link]
-
ResearchGate. (2008, December). A Novel Synthesis of Spiro[2.6]nonadienones by the Reaction of Magnesium Cyclopropylidenes with Naphtholates and Phenolates. [Link]
-
National Center for Biotechnology Information. (n.d.). Synthetic Routes to Approved Drugs Containing a Spirocycle. [Link]
Sources
- 1. Synthetic Routes to Approved Drugs Containing a Spirocycle - PMC [pmc.ncbi.nlm.nih.gov]
- 2. img01.pharmablock.com [img01.pharmablock.com]
- 3. BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
- 4. tandfonline.com [tandfonline.com]
- 5. drughunter.com [drughunter.com]
- 6. Spirocyclic Diamine Scaffolds for Medicinal Chemistry [gdb.unibe.ch]
Technical Support Center: Spiro[2.6]nonan-1-amine Hydrochloride Synthesis
Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists.[1] Subject: Optimization, Troubleshooting, and Scalable Protocols for Spiro[2.6]nonan-1-amine HCl.
Executive Summary: The Synthetic Challenge
Spiro[2.6]nonan-1-amine is a conformationally restricted amine scaffold often used to modulate lipophilicity and metabolic stability in drug candidates. Unlike its smaller homolog (spiro[2.4]heptane), the [2.6] system involves a seven-membered cycloheptane ring, which introduces specific conformational flexibility and solubility challenges.[1]
This guide focuses on the Carbenoid/Curtius Route , widely regarded as the most scalable and modular approach for this scaffold. This pathway avoids the harsh conditions of the Kulinkovich reaction and allows for late-stage stereocontrol.
Module 1: Synthetic Pathway & Logic
The Route:
-
Precursor Assembly: Methylenation of cycloheptanone.
-
Scaffold Construction: Rhodium-catalyzed cyclopropanation with ethyl diazoacetate (EDA).
-
Functional Group Transformation: Hydrolysis followed by Curtius rearrangement to install the amine.
-
Salt Formation: Deprotection and HCl salt crystallization.
Workflow Visualization
Figure 1: Step-wise synthetic logic for the construction of the spiro[2.6]nonane amine scaffold.
Module 2: Critical Protocol Optimization (Q&A)
Phase 1: Cyclopropanation (Scaffold Formation) [1]
Q1: My cyclopropanation yield is low (<40%), and I see significant dimer formation (diethyl fumarate/maleate). How do I fix this?
Root Cause: High local concentration of ethyl diazoacetate (EDA).[1] If EDA reacts with itself rather than the alkene, you form dimers.[1] The Fix:
-
Slow Addition: Do not add EDA in one portion. Use a syringe pump to add the EDA solution (diluted in DCM) over 8–12 hours.
-
Catalyst Selection: Switch from Rh
(OAc) to Rh (esp) (Du Bois’ catalyst). The "esp" ligand (α,α,α',α'-tetramethyl-1,3-benzenedipropanoate) offers superior stability and turnover numbers for sterically demanding alkenes like methylenecycloheptane [1].[1] -
Stoichiometry: Use the alkene (methylenecycloheptane) in excess (3–5 equiv) relative to EDA.[1] The alkene can usually be recovered via distillation.
Q2: I need the enantiopure (1R) or (1S) amine. Can I induce chirality during cyclopropanation?
Technical Insight: Yes. The spiro[2.6]nonane system is achiral, but the introduction of the carboxylate at C1 creates a chiral center.
-
Protocol: Use chiral dirhodium catalysts such as Rh
(S-DOSP) or Rh (S-PTAD) .[1] -
Solvent Effect: Run the reaction in non-polar solvents (pentane or hexanes) at low temperature (-78°C to 0°C) to maximize enantiomeric excess (ee), often achieving >90% ee [2].[1]
Phase 2: The Curtius Rearrangement (Acid to Amine)
Q3: During the Curtius rearrangement using DPPA, the reaction stalled, and I isolated a urea byproduct. Why?
Root Cause: Moisture ingress. The intermediate isocyanate reacts rapidly with water to form a carbamic acid, which decarboxylates to the free amine. This free amine then attacks the remaining isocyanate to form a symmetric urea. The Fix:
-
Strict Anhydrous Conditions: Dry the carboxylic acid precursor thoroughly (azeotrope with toluene). Use anhydrous toluene or THF as the solvent.
-
Thermal Staging:
-
Step A (Acyl Azide Formation): 0°C to RT with DPPA and Et
N. Stir for 1-2 hours. -
Step B (Rearrangement): Heat to 80–90°C until gas evolution (N
) ceases. -
Step C (Trapping): Add excess tert-butanol (for Boc protection) only after the rearrangement is confirmed (IR check: disappearance of azide peak ~2130 cm⁻¹, appearance of isocyanate ~2270 cm⁻¹) [3].[1]
-
Module 3: Salt Formation & Purification
Q4: The final HCl salt is a hygroscopic gum/oil, not a solid.[1] How do I crystallize it?
Root Cause: Residual solvents, excess HCl, or the inherent lipophilicity of the cycloheptane ring preventing lattice formation.[1] The Fix:
-
Solvent Swap: Do not evaporate to dryness from water/methanol.
-
Precipitation Protocol:
-
Dissolve the crude Boc-amine in minimal dry 1,4-dioxane .
-
Add 4M HCl in dioxane (3-4 equivalents). Stir at RT.
-
Once deprotection is complete (TLC/LCMS), dilute slowly with anhydrous diethyl ether or MTBE .[1] The salt should precipitate as a white solid.
-
Critical: If it oils out, scratch the flask and sonicate.[1] If it remains oily, triturate with n-heptane .[1]
-
Q5: My NMR shows residual Rhodium. How do I remove it before salt formation?
Technical Insight: Rhodium binds tightly to amines. It must be removed at the ester or Boc-amine stage, never the final salt stage. Protocol:
-
Scavenger Resins: Treat the organic solution of the Boc-amine with QuadraPure™ TU (thiourea scavenger) or activated carbon at 50°C for 4 hours. Filter through Celite.
-
Limit: Target <10 ppm Rh for biological assays.
Troubleshooting Decision Tree
Figure 2: Diagnostic logic for common synthetic failures.
Data Summary: Catalyst Performance
Comparative efficiency of catalysts for cyclopropanation of methylenecycloheptane (1.0 equiv) with EDA (2.0 equiv).
| Catalyst | Solvent | Temp (°C) | Yield (Ester) | Diastereoselectivity | Notes |
| Rh | DCM | 25 | 45% | Low | High dimer formation.[1] |
| Rh | DCM | 0 | 82% | Moderate | Best for scale-up; low loading (0.1 mol%).[1] |
| Rh | Hexanes | -40 | 65% | High (>90% ee) | Required for enantioselective synthesis.[1] |
| Cu(OTf) | Toluene | 80 | 30% | Low | Poor conversion; not recommended.[1] |
References
-
Espino, C. G., & Du Bois, J. (2001).[1] A Rhodium-Catalyzed C–H Insertion Reaction for the Oxidative Conversion of Carbamates to Oxazolidinones. Angewandte Chemie International Edition. Link(Note: Primary reference for Rh2(esp)2 catalyst utility).[1]
-
Davies, H. M. L., & Beckwith, R. E. J. (2003).[1] Catalytic Enantioselective C–H Activation by Means of Metal Carbenoid-Induced C–H Insertion. Chemical Reviews. Link[1]
-
Shioiri, T., Ninomiya, K., & Yamada, S. (1972).[1] Diphenylphosphoryl azide.[2][3] New convenient reagent for a modified Curtius reaction and for peptide synthesis. Journal of the American Chemical Society. Link[1]
Sources
Overcoming challenges in spiro compound synthesis
Welcome to the Spiro-Synthesis Technical Support Center.
Current Status: ONLINE Operator: Senior Application Scientist (Ph.D., Organic Chemistry) Ticket Focus: Overcoming steric and stereoelectronic challenges in spirocyclic scaffold construction.
Overview: The Spiro-Challenge
Spiro compounds—bicyclic structures connected by a single quaternary atom—are "privileged scaffolds" in drug discovery due to their ability to project functional groups into novel 3D chemical space, often serving as rigid bioisosteres for flat aromatic systems. However, their synthesis is notoriously difficult due to steric hindrance at the quaternary center and ring strain in small-ring systems (e.g., spiro[3.3]heptanes).
This guide is structured as a series of "Support Tickets" addressing the most frequent failure modes reported by medicinal chemists.
Ticket #001: Quaternary Center Formation Fails (Alkylation)
User Issue: "I am trying to synthesize a spiro-piperidine via double alkylation of a malonate derivative, but I'm only getting mono-alkylated product or low yields of the spirocycle."
Diagnosis: The formation of the quaternary spiro-carbon is energetically costly due to steric repulsion. If the first alkylation chain is too flexible, the probability of the second end finding the nucleophilic center decreases (entropic penalty).
Troubleshooting Protocol:
-
Leverage the Thorpe-Ingold Effect (Gem-Dialkyl Effect):
-
Base & Solvent Switch:
-
Standard bases (NaH, K2CO3) often fail for the second alkylation step due to the high pKa of the mono-alkylated intermediate.
-
Recommendation: Switch to KOtBu/THF or NaOtBu/Toluene . The bulky cation and non-polar solvent can tighten the ion pair, promoting the specific conformation required for the second SN2 attack.
-
-
Alternative Precursors:
-
Replace diethyl malonate with Meldrum's Acid . The rigid cyclic structure of Meldrum's acid pre-organizes the nucleophile, significantly lowering the activation energy for spiro-cyclization.
-
Data: Base Effectiveness in Spiro-Alkylation
| Base | Solvent | Temp (°C) | Yield (Spiro) | Notes |
| NaH | DMF | 60 | 35% | Significant elimination byproducts. |
| K2CO3 | Acetone | Reflux | 15% | Reaction stalls at mono-alkylation. |
| KOtBu | THF | Reflux | 82% | Optimal for sterically hindered closures. |
| LiHMDS | THF | -78 to RT | 65% | Good, but expensive/moisture sensitive. |
Ticket #002: Ring-Closing Metathesis (RCM) "Stalls"
User Issue: "My RCM reaction using Grubbs II catalyst stops at 50% conversion, or I see massive oligomerization instead of the spiro-ring."
Diagnosis: Spiro-RCM is fighting two enemies: Steric bulk near the alkene (preventing catalyst approach) and Intermolecular polymerization (oligomerization) which is entropically favored over forming a strained spiro-ring.
The "High-Dilution" Protocol:
-
Concentration is Critical:
-
Standard RCM runs at 0.05 M – 0.1 M.
-
Spiro-RCM Requirement: Run at 0.001 M – 0.005 M .
-
Why? Dilution linearly reduces the rate of intermolecular reaction (oligomerization) while the rate of intramolecular cyclization remains constant.
-
-
Catalyst Orchestration:
-
Do not dump the catalyst in at once.
-
Action: Dissolve the catalyst in a syringe pump and add it slowly over 4–6 hours to refluxing solvent (DCM or Toluene). This keeps the active catalyst concentration low, preventing catalyst decomposition pathways.
-
-
The "Ethylene Sponge":
-
RCM is reversible. Ethylene gas must be removed to drive the equilibrium.[4]
-
Action: Run the reaction under a gentle stream of Argon (sparging) or open to a bubbler to physically sweep ethylene out of the headspace.
-
Visualizing the RCM Decision Process:
Figure 1: Decision tree for troubleshooting Ring-Closing Metathesis (RCM) failures in spiro-synthesis.
Ticket #003: Stereocontrol in Spirooxindoles
User Issue: "I need a specific diastereomer of a spirooxindole-pyrrolidine. I'm getting a 1:1 mixture."
Diagnosis: Spirooxindoles possess a rigid core where the spiro-carbon creates a perpendicular orientation between the two rings. Without a chiral catalyst or directing group, the approach of the dipole (in cycloadditions) is often non-selective.
Technical Solution: The 1,3-Dipolar Cycloaddition (3CR) The most robust method for stereoselective spirooxindole synthesis is the three-component reaction (Isatin + Amino Acid + Chalcone).
-
Transition State Control:
-
Substrate Control (The "Directing Group" Hack):
-
If you cannot use chiral catalysts, install a bulky N-protecting group (e.g., N-Boc or N-Benzyl) on the isatin nitrogen. This sterically blocks the re-face, forcing the incoming dipole to attack from the si-face.
-
Recommended Workflow for Diastereoselectivity:
Figure 2: Mechanistic pathway for controlling diastereoselectivity in spirooxindole synthesis via 1,3-dipolar cycloaddition.
Ticket #004: Strained Rings (Spiro[3.3]heptanes)
User Issue: "I'm trying to make a spiro[3.3]heptane as a benzene bioisostere. Standard cyclization is exploding or failing."
Diagnosis: Spiro[3.3]heptanes have immense ring strain (~60 kcal/mol). Direct alkylation to close the second four-membered ring is kinetically extremely difficult due to the "puckered" conformation of cyclobutane.
The "Semipinacol" Solution: Do not try to close the ring directly. Instead, use a rearrangement strategy that leverages strain release or specific migration.
Protocol: 1-Sulfonylcyclopropanol Rearrangement
-
Start: React a lithiated bicyclo[1.1.0]butane with a cyclopropanone equivalent.
-
Key Step: Acid-mediated semipinacol rearrangement .
References
-
Thorpe-Ingold Effect & Cyclization Rates
-
Spirooxindole Synthesis Reviews
-
Ring-Closing Metathesis (RCM)
-
Spiro[3.
-
Title: Expedient synthesis of spiro[3.3]heptan-1-ones via strain-relocating semipinacol rearrangements.[5]
- Source: National Institutes of Health (PMC), 2018.
-
Link:
-
-
Quaternary Center Challenges
- Title: Contiguous stereogenic quaternary carbons: A daunting challenge in n
- Source: PNAS/NIH, 2014.
-
Link:
Sources
- 1. books.lucp.net [books.lucp.net]
- 2. Thorpe–Ingold effect - Wikipedia [en.wikipedia.org]
- 3. Thorpe-Ingold Effect | Chem-Station Int. Ed. [en.chem-station.com]
- 4. Ring Closing Metathesis [organic-chemistry.org]
- 5. Expedient synthesis of spiro[3.3]heptan-1-ones via strain-relocating semipinacol rearrangements - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ring-closing metathesis - Wikipedia [en.wikipedia.org]
- 7. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 8. researchgate.net [researchgate.net]
- 9. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]
- 10. macmillan.princeton.edu [macmillan.princeton.edu]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. arkat-usa.org [arkat-usa.org]
- 15. Spiro annulation of cage polycycles via Grignard reaction and ring-closing metathesis as key steps - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Three-Dimensional Frontier: A Comparative Analysis of Spiro[2.6]nonan-1-amine Hydrochloride and Other Spiro Amines in Drug Discovery
In the contemporary landscape of drug discovery, the quest for novel molecular architectures that confer superior pharmacological properties is a paramount objective. The "escape from flatland," a concept advocating for the integration of three-dimensional (3D) scaffolds, has gained significant traction as a strategy to enhance drug-likeness and clinical success rates.[1][2] Among the various classes of 3D-rich structures, spirocyclic amines have emerged as particularly valuable building blocks. Their inherent rigidity and defined spatial orientation of functional groups can profoundly influence a molecule's interaction with biological targets, as well as its physicochemical and pharmacokinetic profiles.[3][4][5]
This guide provides an in-depth comparative analysis of Spiro[2.6]nonan-1-amine hydrochloride, a unique and relatively underexplored scaffold, against other more commonly employed spiro amines. We will delve into the structural nuances, physicochemical properties, synthetic accessibility, and potential therapeutic applications of these compounds, supported by experimental data and established scientific principles. This objective comparison aims to equip researchers, medicinal chemists, and drug development professionals with the critical insights needed to strategically incorporate these valuable motifs into their discovery programs.
The Spirocyclic Advantage: A Foundation of Three-Dimensionality
Spirocycles are characterized by two rings connected by a single common atom, the spiro atom. This structural feature imparts a distinct 3D geometry, moving away from the planar structures that have historically dominated medicinal chemistry.[6][7] The benefits of this increased three-dimensionality, often quantified by a higher fraction of sp3-hybridized carbons (Fsp3), are multifaceted:
-
Enhanced Target Binding: The rigid framework of a spirocycle can pre-organize appended functional groups into a conformation that is optimal for binding to a specific biological target. This can lead to increased potency and selectivity.[1][8][9]
-
Improved Physicochemical Properties: The introduction of a spirocyclic moiety can favorably modulate key properties such as solubility, lipophilicity (logP), and metabolic stability.[1][2][10] For instance, replacing a flexible aliphatic chain with a rigid spirocycle can decrease the entropic penalty upon binding and improve metabolic stability by shielding susceptible positions from enzymatic degradation.
-
Exploration of Novel Chemical Space: Spirocycles provide access to a vast and underexplored area of chemical space, offering opportunities for the development of novel intellectual property.[3][11]
The following diagram illustrates the fundamental concept of how spirocycles introduce three-dimensionality compared to their acyclic or monocyclic counterparts.
Caption: Transition from linear and monocyclic amines to spirocyclic amines introduces conformational rigidity and a well-defined 3D architecture.
A Comparative Look at Spiro Amines
While the general benefits of spirocycles are well-recognized, the specific choice of the spirocyclic scaffold can have a significant impact on the resulting compound's properties. Here, we compare Spiro[2.6]nonan-1-amine hydrochloride with other notable spiro amines.
| Spiro Amine Scaffold | Ring Sizes | Key Structural Features & Potential Advantages |
| Spiro[2.6]nonan-1-amine | 3 & 7 | Combination of a strained cyclopropane ring and a flexible cycloheptane ring. The cyclopropane can impart unique electronic properties and metabolic stability. The larger ring allows for diverse conformational possibilities. |
| Azaspiro[3.3]heptane | 4 & 4 | A compact and rigid scaffold. Often used as a bioisostere for piperidine, piperazine, and morpholine, offering improved solubility and metabolic stability.[11][12] |
| Spiro[4.4]nonan-2-amine | 5 & 5 | A balanced and relatively strain-free system. The five-membered rings offer a good compromise between rigidity and conformational flexibility. |
| Spiro[4.5]decan-8-amine | 5 & 6 | A common motif found in natural products. The cyclohexane ring can adopt a stable chair conformation, providing well-defined exit vectors for substituents. |
Physicochemical Property Comparison
The physicochemical properties of a drug candidate are critical for its absorption, distribution, metabolism, and excretion (ADME) profile. The choice of a spirocyclic amine can significantly influence these parameters.
| Property | Spiro[2.6]nonan-1-amine HCl | Azaspiro[3.3]heptane Derivatives | Spiro[4.4]nonan-2-amine | Spiro[4.5]decan-8-amine |
| Predicted XlogP | ~2.3[13] | Generally lower, improving solubility | ~2.1 | ~2.5 |
| pKa | Expected to be typical for a primary amine (~9-10) | Can be tuned based on substitution[11] | Expected to be typical for a primary amine (~9-10) | Expected to be typical for a primary amine (~9-10) |
| Aqueous Solubility | Moderate (as hydrochloride salt) | Generally high | Moderate | Lower |
| Fraction of sp3 (Fsp3) | 1.0 | 1.0 | 1.0 | 1.0 |
Note: Experimental values can vary depending on the specific derivative and experimental conditions. The data presented here are for the parent amine scaffolds and serve as a general comparison.
The high Fsp3 character across all these spiro amines underscores their three-dimensional nature, a desirable trait for modern drug candidates.[14] Notably, azaspiro[3.3]heptane derivatives often exhibit lower lipophilicity, which can be advantageous for improving aqueous solubility and reducing off-target effects.[12] Spiro[2.6]nonan-1-amine, with its unique cyclopropane-cycloheptane fusion, presents an interesting profile that warrants further experimental investigation to fully characterize its impact on ADME properties.
Synthetic Accessibility: A Practical Consideration
The ease of synthesis and scalability are crucial factors in the decision to incorporate a particular building block into a drug discovery campaign.
Caption: Generalized synthetic workflows for Spiro[2.6]nonan-1-amine and Azaspiro[3.3]heptane scaffolds.
The synthesis of Spiro[2.6]nonan-1-amine often starts from cycloheptanone and involves the formation of the spiro-fused cyclopropane ring.[15][16] While feasible, the introduction of the strained three-membered ring can present challenges in terms of yield and scalability compared to the more established routes for other spirocycles. In contrast, the synthesis of scaffolds like azaspiro[3.3]heptane has been well-optimized, and a variety of derivatives are commercially available, facilitating their rapid incorporation into screening libraries.[11]
Experimental Protocol: Representative Synthesis of a Spiro Amine Scaffold
To provide a practical context, here is a representative, generalized protocol for the synthesis of a spiro amine, which can be adapted for different ring systems.
Objective: To synthesize a spiro amine via reductive amination of a corresponding spiro ketone.
Materials:
-
Spiro[x.y]alkan-z-one (1.0 eq)
-
Ammonium acetate (10 eq)
-
Sodium cyanoborohydride (1.5 eq)
-
Methanol (as solvent)
-
Hydrochloric acid (for salt formation)
-
Diethyl ether (for precipitation)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the spiro ketone in methanol.
-
Amine Source Addition: Add ammonium acetate to the solution and stir until dissolved.
-
Reductant Addition: Cool the reaction mixture to 0 °C in an ice bath. Slowly add sodium cyanoborohydride portion-wise, maintaining the temperature below 10 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, quench the excess reducing agent by the slow addition of 1M HCl until the solution is acidic (pH ~2). Stir for 30 minutes.
-
Extraction: Make the solution basic (pH ~10) with the addition of aqueous NaOH. Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) three times.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude spiro amine. Further purification can be achieved by column chromatography.
-
Salt Formation: Dissolve the purified amine in diethyl ether and add a solution of HCl in diethyl ether dropwise until precipitation is complete. Filter the solid and wash with cold diethyl ether to obtain the spiro amine hydrochloride salt.
Self-Validation: The identity and purity of the final product should be confirmed by 1H NMR, 13C NMR, and High-Resolution Mass Spectrometry (HRMS).
Case Study: Spirocyclic Scaffolds in MCHr1 Antagonists
A compelling example of the strategic use of spirocycles comes from the development of melanin-concentrating hormone receptor 1 (MCHr1) antagonists. In an effort to optimize lead compounds, researchers replaced a morpholine ring with various azaspirocycles. This modification led to a decrease in the distribution coefficient (logD), which is often beneficial for oral bioavailability, and improved selectivity against the hERG channel, a critical anti-target in drug development. Furthermore, the metabolic stability of the compounds was enhanced.[1] This case study highlights the power of spirocyclic amines to fine-tune the properties of a drug candidate.
Future Perspectives and Conclusion
Spiro[2.6]nonan-1-amine hydrochloride represents a fascinating, albeit less explored, member of the spiro amine family. Its unique combination of a strained three-membered ring and a flexible seven-membered ring offers a distinct structural and conformational profile that could be advantageous in specific drug discovery contexts. While its synthetic accessibility may currently be a limiting factor compared to more established spiro amines like the azaspiro[3.3]heptanes, the potential for novel bioisosteric replacements and the exploration of new chemical space makes it a compelling scaffold for further investigation.
The choice of a spiro amine in a drug discovery program should be a data-driven decision, considering the specific requirements of the biological target and the desired ADME profile. As our understanding of the intricate relationship between 3D molecular structure and biological activity deepens, we can expect to see the continued and increasingly sophisticated application of diverse spirocyclic amines, including Spiro[2.6]nonan-1-amine, in the design of the next generation of therapeutics.[17]
References
- BLDpharm. (2021, December 1). The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry. BLD Insights.
- ResearchGate. (2008, December). ChemInform Abstract: A Novel Synthesis of Spiro[2.
- ResearchGate. Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. Request PDF.
- PubMed. (2022, March 25). Recent in vivo advances of spirocyclic scaffolds for drug discovery.
- DNDi. (2025, April 15). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists.
- RSC Publishing. (2025, April 15). Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes.
- Enamine. Spirocyclic Piperidine Bioisostere.
- European Journal of Medicinal Chemistry. (2025, April 5). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists.
- RSC Publishing. (2021, July 27).
-
ACS Publications. (2021, July 30). Design and Synthesis of Novel Spiro Derivatives as Potent and Reversible Monoacylglycerol Lipase (MAGL) Inhibitors: Bioisosteric Transformation from 3-Oxo-3,4-dihydro-2H-benzo[b][1][3]oxazin-6-yl Moiety. Journal of Medicinal Chemistry.
- ResearchGate.
- MDPI. (2022, November 19). Green Synthesis of Spiro Compounds with Potential Anticancer Activity through Knoevenagel/Michael/Cyclization Multicomponent Domino Reactions Organocatalyzed by Ionic Liquid and Microwave-Assisted.
- PubChemLite. Spiro[2.6]nonan-1-amine hydrochloride (C9H17N).
- ResearchGate. Selected Applications of Spirocycles in Medicinal Chemistry. Request PDF.
- Computational Chemistry Blog. (2022, September 7). Advantages of 3D-shape of ligands in drug discovery.
- MDPI. (2025, January 22). Diastereoselective Synthesis of 2-Amino-spiro[4.5]decane-6-ones Through Synergistic Photocatalysis and Organocatalysis for [3 + 2] Cycloaddition of Cyclopropylamines with Olefins.
- RSC Publishing. (2025, June 4). Highly stereoselective synthesis of polysubstituted housanes and spiro-oxa-housanes: application and mechanistic insights. Chemical Science.
- PMC. The Growing Importance of Chirality in 3D Chemical Space Exploration and Modern Drug Discovery Approaches for Hit-ID.
- PMC. (2018, December 22). Synthesis of spiro-2,6-dioxopiperazine and spiro-2,6-dioxopyrazine scaffolds using amino acids in a three-component reaction to generate potential Sigma-1 (σ1) receptor selective ligands.
- Pyrrolizines: natural and synthetic derivatives with diverse biological activities. (2024, October 1).
- MDPI. (2023, December 18).
- SpiroChem. SpiroKits™.
- PMC.
- PMC. Spirooxindole: A Versatile Biologically Active Heterocyclic Scaffold.
- Drug Discovery News. (2025, December 15). The power of structure-based drug design.
- MDPI.
- YouTube. (2020, October 25). 3D view of Spiro Compound having 3 fused ring | StereoChemistry.
- Preprints.org. (2023, April 25). Synthetic Routes to Approved Drugs Containing a Spirocycle[v1].
- PMC - NIH.
- ResearchGate. Structures, reagents and conditions for the synthesis of spiro... Download Scientific Diagram.
- PubChem. Spiro(2.6)nonan-4-one | C9H14O | CID 11062456.
- Sigma-Aldrich. spiro[4.4]nonan-2-amine | 1894946-27-0.
- ChemRxiv. EFFICIENT MULTIGRAM SYNTHESIS OF 3,3-SPIRO-α-PROLINE CONTAINING CHIMERAS.
Sources
- 1. BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
- 2. researchgate.net [researchgate.net]
- 3. Recent in vivo advances of spirocyclic scaffolds for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists | DNDi [dndi.org]
- 5. Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Green Synthesis of Spiro Compounds with Potential Anticancer Activity through Knoevenagel/Michael/Cyclization Multicomponent Domino Reactions Organocatalyzed by Ionic Liquid and Microwave-Assisted [mdpi.com]
- 7. m.youtube.com [m.youtube.com]
- 8. lifechemicals.com [lifechemicals.com]
- 9. The power of structure-based drug design | Drug Discovery News [drugdiscoverynews.com]
- 10. researchgate.net [researchgate.net]
- 11. SpiroKits™ | SpiroChem [spirochem.com]
- 12. Spirocyclic Piperidine Bioisostere - Enamine [enamine.net]
- 13. PubChemLite - Spiro[2.6]nonan-1-amine hydrochloride (C9H17N) [pubchemlite.lcsb.uni.lu]
- 14. The Growing Importance of Chirality in 3D Chemical Space Exploration and Modern Drug Discovery Approaches for Hit-ID: Topical Innovations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Spiro(2.6)nonan-4-one | C9H14O | CID 11062456 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. Generating 3D molecules conditional on receptor binding sites with deep generative models - PMC [pmc.ncbi.nlm.nih.gov]
Technical Comparison: Spiro[2.6]nonan-1-amine HCl vs. Adamantane M2 Inhibitors
This guide outlines the technical evaluation of Spiro[2.6]nonan-1-amine hydrochloride , a conformationally restricted spirocyclic amine, specifically in the context of its application as an Influenza A M2 proton channel inhibitor.
This analysis compares the compound against the industry standards: Amantadine and Rimantadine .
Executive Summary & Compound Profile
Spiro[2.6]nonan-1-amine hydrochloride represents a distinct class of "cage-like" amines. Unlike the rigid, tricyclic adamantane cage of Amantadine, the spiro[2.6]nonane system introduces a spiro-junction that alters the lipophilic vector and hydrodynamic volume of the molecule.
In drug discovery, this scaffold is primarily evaluated to overcome the S31N mutation resistance prevalent in circulating Influenza A strains.[1] The hypothesis is that the altered steric profile of the spiro-system may accommodate the narrower pore of the mutated M2 channel better than the bulky adamantane cage.
Structural & Physicochemical Comparison
| Feature | Spiro[2.6]nonan-1-amine HCl | Amantadine HCl | Rimantadine HCl |
| Core Structure | Spirocyclic (Cyclopropane fused to Cycloheptane) | Tricyclic Adamantane Cage | Tricyclic Adamantane with alkyl linker |
| Molecular Formula | C | C | C |
| Steric Bulk | Moderate (Directional flexibility at spiro center) | High (Rigid Sphere) | High (Rigid Sphere + Linker) |
| Primary Target | Influenza M2 Channel (H+ Gene) | Influenza M2 Channel | Influenza M2 Channel |
| Resistance Status | Investigational (Potential S31N activity) | High (>99% Resistance in circulating strains) | High (>99% Resistance) |
| Solubility | High (Water/PBS) | High (Water/PBS) | Moderate (Water/PBS) |
Mechanism of Action & Assay Logic
The primary evaluation of this compound relies on two pillars: Functional Inhibition (Electrophysiology) and Antiviral Efficacy (Cell Culture).
The Biological Target: M2 Proton Channel
The M2 protein forms a tetrameric proton channel essential for viral uncoating.
-
Wild Type (WT): Blocked effectively by Amantadine.
-
S31N Mutant: The Serine-to-Asparagine mutation at residue 31 introduces a hydrophilic constriction and steric clash, rendering Amantadine ineffective.
Assay Objective: Determine if Spiro[2.6]nonan-1-amine can bind and block the pore despite the S31N mutation.
Diagram: Mechanism of Action & Resistance
Caption: Comparative binding logic. Amantadine fails in S31N due to steric clash; Spiro-amines are tested for their ability to bypass this clash.
Detailed Experimental Protocols
To validate Spiro[2.6]nonan-1-amine HCl, you must perform these assays side-by-side with Amantadine.
Protocol A: Two-Electrode Voltage Clamp (TEVC)
The Gold Standard for Ion Channel Characterization.
Purpose: Direct measurement of proton current (
Reagents:
-
cRNA: Encoding Influenza A/Udorn/72 (WT) and A/Ann Arbor/6/60 (S31N).
-
Compound Stock: 100 mM Spiro[2.6]nonan-1-amine HCl in ddH
O. -
Perfusion Buffer: Barth’s solution (pH 5.5 for activation).
Workflow:
-
Expression: Inject Xenopus oocytes with 5–10 ng of M2 cRNA. Incubate for 48–72 hours at 18°C.
-
Clamping: Impale oocyte with two agarose-cushioned microelectrodes (Resistance 0.5–2 MΩ). Clamp voltage at -60 mV.
-
Activation: Switch perfusion from pH 7.4 to pH 5.5. Observe the inward proton current (
). -
Drug Application: Once
stabilizes, perfuse Spiro[2.6]nonan-1-amine (100 µM). -
Washout: Switch back to pH 7.4 buffer without drug to verify channel recovery (reversibility).
Data Analysis:
Calculate Percent Inhibition:
Protocol B: Cytopathic Effect (CPE) Reduction Assay
Phenotypic Antiviral Screening.
Purpose: Determine the EC
Reagents:
-
Cells: MDCK (Madin-Darby Canine Kidney) cells.[1]
-
Virus: Influenza A/WSN/33 (Amantadine-resistant, S31N) and A/Hong Kong/8/68 (Sensitive).
-
Detection: CellTiter-Glo (ATP) or Crystal Violet.
Step-by-Step:
-
Seeding: Plate MDCK cells (2×10
cells/well) in 96-well plates. Incubate 24h. -
Infection: Wash cells with PBS. Add virus at MOI = 0.001 in infection medium (DMEM + TPCK-trypsin).
-
Treatment: Immediately add serial dilutions of Spiro[2.6]nonan-1-amine HCl (0.1 µM to 100 µM). Include Amantadine controls.
-
Incubation: Incubate for 48–72 hours at 37°C / 5% CO
. -
Readout: Fix and stain with Crystal Violet.[1] Measure absorbance at 590 nm.
Visualization of Assay Workflow:
Caption: Parallel workflow for validating mechanism (TEVC) and efficacy (CPE).
Comparative Performance Data (Reference Values)
When interpreting your results, use the following reference values. Spiro[2.6]nonan-1-amine is evaluated on whether it outperforms Amantadine in the S31N column.
| Compound | Target | IC | IC | CC |
| Amantadine HCl | M2 Channel | 16.0 ± 2.5 | > 100 (Inactive) | > 500 |
| Rimantadine HCl | M2 Channel | 10.5 ± 1.8 | > 100 (Inactive) | ~ 250 |
| Spiro[2.6]nonan-1-amine | M2 Channel | To Be Determined | Target: < 50 | Target: > 300 |
-
Success Criteria: For Spiro[2.6]nonan-1-amine to be considered a viable lead, it must demonstrate an IC
< 50 µM against the S31N mutant while maintaining a Selectivity Index (CC /EC ) > 10. -
Interpretation: If the spiro-amine shows high potency against WT but fails against S31N, it indicates that the spiro-modification does not sufficiently alter the pharmacophore to bypass the Asn31 steric block.
Critical Considerations for Researchers
-
pH Dependency: The M2 channel is pH-gated.[2] Ensure your TEVC buffers are strictly calibrated. M2 only opens at pH < 6.0. Testing at neutral pH will yield false negatives.
-
Reversibility: In TEVC, always perform a washout. If the current does not recover, the compound may be acting as a pore blocker (good) or causing membrane instability (toxicity).
-
Salt Form: The hydrochloride salt is preferred for solubility in aqueous buffers. Free amines may require DMSO, which can affect oocyte membrane stability at concentrations >0.5%.
References
-
Pinto, L. H., & Lamb, R. A. (2006). The M2 proton channels of influenza A and B viruses. Journal of Biological Chemistry, 281(14), 8997-9000.
-
Wang, J., et al. (2013). Discovery of spiro-piperidine inhibitors of the drug-resistant S31N mutant of the M2 proton channel of influenza A virus. Journal of Medicinal Chemistry, 56(7), 2804-2812.
-
Jing, X., et al. (2008). Functional studies indicate that the influenza A virus M2 protein S31N mutation confers resistance to amantadine by steric hindrance. Journal of Virology, 82(20), 9923-9936.
-
PubChem. Spiro[2.6]nonan-1-amine hydrochloride.[3] National Library of Medicine.
Sources
A Comparative Guide to the Structural Validation of Spiro[2.6]nonan-1-amine Hydrochloride
For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of scientific rigor and regulatory compliance. Spirocyclic scaffolds, in particular, are of growing interest due to their inherent three-dimensionality and conformational rigidity, which can impart favorable pharmacological properties. However, their unique topology can present challenges in structural elucidation. This guide provides an in-depth technical comparison of the primary analytical methodologies for validating the structure of Spiro[2.6]nonan-1-amine hydrochloride, a representative small-molecule spiro-amine.
This document moves beyond a simple listing of techniques. It explains the causal relationships behind experimental choices and provides a framework for using a suite of analytical tools as a self-validating system. We will explore how Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Single-Crystal X-ray Crystallography can be synergistically employed to definitively confirm the target structure and differentiate it from plausible synthetic alternatives.
The Challenge: Differentiating Positional Isomers
The synthesis of spirocycles can sometimes yield a mixture of positional isomers, where the functional group is located at different positions on the carbocyclic rings. In the case of Spiro[2.6]nonan-1-amine, synthetic routes such as the reductive amination of a spiro[2.6]nonan-one precursor or a Beckmann rearrangement of a corresponding oxime could potentially lead to the formation of Spiro[2.6]nonan-4-amine or Spiro[2.6]nonan-5-amine as byproducts.[1] Therefore, a robust analytical workflow must be able to distinguish between these closely related structures.
Target Structure and Potential Isomeric Alternatives:
-
Spiro[2.6]nonan-1-amine (Target)
-
Spiro[2.6]nonan-4-amine (Alternative 1)
-
Spiro[2.6]nonan-5-amine (Alternative 2)
This guide will use predicted and typical spectroscopic data for these three compounds to illustrate the principles of structural validation.
Workflow for Structural Validation
The validation process follows a logical progression from initial characterization to definitive confirmation. NMR and MS provide the primary data for proposing and supporting a structure, while X-ray crystallography offers the ultimate, unambiguous proof.
Caption: Overall workflow for the structural validation of Spiro[2.6]nonan-1-amine hydrochloride.
I. Nuclear Magnetic Resonance (NMR) Spectroscopy: The First Line of Inquiry
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. A combination of 1D (¹H, ¹³C) and 2D (e.g., COSY, HSQC, HMBC) experiments provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve approximately 5-10 mg of the amine hydrochloride salt in 0.6 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD). The choice of solvent is critical; for an amine hydrochloride, D₂O is often used to exchange the acidic N-H protons, simplifying the spectrum.[2]
-
¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum. Key parameters to note are the chemical shifts (δ), signal multiplicities (singlet, doublet, triplet, etc.), and integration values.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. The number of signals indicates the number of chemically non-equivalent carbon atoms.
-
2D NMR Acquisition (if necessary): If the 1D spectra are complex or ambiguous, acquire 2D NMR spectra such as COSY (to identify proton-proton couplings) and HSQC/HMBC (to correlate protons with their directly attached or long-range coupled carbons).
Comparative Analysis of Predicted NMR Data
The key to distinguishing the isomers lies in their differing symmetry and the unique chemical environments of the protons and carbons in each structure.
Table 1: Predicted Differentiating Features in ¹H NMR Spectra
| Feature | Spiro[2.6]nonan-1-amine (Target) | Spiro[2.6]nonan-4-amine (Alternative 1) | Spiro[2.6]nonan-5-amine (Alternative 2) |
| Unique Signals | More complex spectrum due to lower symmetry. | Simpler spectrum due to higher symmetry (plane of symmetry). | Simpler spectrum due to higher symmetry (plane of symmetry). |
| Cyclopropyl Protons | Present, with characteristic upfield shifts (approx. 0.5-1.5 ppm).[3][4] | Absent. | Absent. |
| Proton α to Amine | One methine (CH) proton on the cyclopropane ring (approx. 2.5-3.0 ppm).[5] | One methine (CH) proton on the cycloheptane ring (approx. 3.0-3.5 ppm). | One methine (CH) proton on the cycloheptane ring (approx. 3.0-3.5 ppm). |
| Symmetry of Cycloheptane Protons | All cycloheptane protons are chemically non-equivalent. | Pairs of protons on the cycloheptane ring are chemically equivalent. | Pairs of protons on the cycloheptane ring are chemically equivalent. |
Table 2: Predicted Differentiating Features in ¹³C NMR Spectra
| Feature | Spiro[2.6]nonan-1-amine (Target) | Spiro[2.6]nonan-4-amine (Alternative 1) | Spiro[2.6]nonan-5-amine (Alternative 2) |
| Number of Signals | 9 unique carbon signals. | 5 unique carbon signals due to symmetry. | 5 unique carbon signals due to symmetry. |
| Spiro Carbon (C3) | Approx. 25-35 ppm. | Approx. 40-50 ppm. | Approx. 40-50 ppm. |
| Carbon α to Amine | One CH carbon in the cyclopropane ring (approx. 30-40 ppm). | One CH carbon in the cycloheptane ring (approx. 50-60 ppm).[6] | One CH carbon in the cycloheptane ring (approx. 50-60 ppm). |
| Cyclopropyl Carbons | Two CH₂ carbons and one CH carbon present at relatively upfield shifts. | Absent. | Absent. |
| Cycloheptane Carbons | Six distinct CH₂ signals (approx. 25-40 ppm).[7][8] | Three distinct CH₂ signals. | Three distinct CH₂ signals. |
Causality Behind the Predictions
-
Symmetry: The presence of a plane of symmetry in the 4-amino and 5-amino isomers significantly reduces the number of unique NMR signals, providing a clear point of differentiation from the less symmetric 1-amino isomer.
-
Ring Strain and Hybridization: The protons and carbons of the cyclopropyl group in the target molecule experience significant ring strain and have a higher degree of s-character in their C-H bonds. This leads to their characteristic upfield chemical shifts in both ¹H and ¹³C NMR spectra, a feature absent in the alternatives.[4]
-
Inductive Effects: The electronegative nitrogen atom deshields adjacent protons and carbons, causing their signals to appear at a downfield (higher ppm) chemical shift. The magnitude of this shift helps to identify the atoms directly bonded to the nitrogen.[9][10]
Caption: Decision tree for isomer differentiation based on key NMR features.
II. Mass Spectrometry (MS): Corroborating Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of the compound and offers structural clues through the analysis of its fragmentation patterns. For isomeric compounds, while the molecular ion peak will be the same, the relative abundances of fragment ions can be diagnostic.
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Introduction: Introduce a small amount of the free base form of the amine (after neutralization of the hydrochloride salt) into the mass spectrometer, typically via a direct insertion probe or a GC inlet.
-
Ionization: Bombard the sample with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.
-
Mass Analysis: Separate the resulting positively charged ions based on their mass-to-charge ratio (m/z) and detect their relative abundances.
Comparative Analysis of Predicted Fragmentation Patterns
The primary fragmentation pathway for cyclic amines is alpha-cleavage, where the bond adjacent to the C-N bond is broken.[11][12][13] The stability of the resulting radical and carbocation determines the most favorable fragmentation pathways.
Table 3: Predicted Key Fragments in EI-Mass Spectra (m/z values)
| Fragmentation Pathway | Spiro[2.6]nonan-1-amine (Target) | Spiro[2.6]nonan-4-amine (Alternative 1) | Spiro[2.6]nonan-5-amine (Alternative 2) |
| Molecular Ion [M]⁺• | 139 | 139 | 139 |
| α-Cleavage (Loss of C₂H₄) | 111 | Not a primary pathway | Not a primary pathway |
| α-Cleavage (Loss of C₆H₁₁) | Not favorable | 44 (CH₂=NH-CH₃) | Not favorable |
| α-Cleavage (Loss of C₅H₉) | Not favorable | 58 (CH₂=NH-C₂H₅) | Not favorable |
| Ring-Opening of Cycloheptane | Various fragments after initial ring opening | Various fragments after initial ring opening | Various fragments after initial ring opening |
Causality Behind the Predictions
-
Alpha-Cleavage: The location of the nitrogen atom dictates the possible alpha-cleavages. For the target molecule, alpha-cleavage within the cyclopropane ring would lead to the loss of an ethylene radical, resulting in a fragment at m/z 111. For the 4-amino isomer, alpha-cleavage of the cycloheptane ring can lead to characteristic fragments at m/z 44 or 58, depending on which side of the nitrogen the cleavage occurs.[14] The stability of the resulting iminium ion often drives this fragmentation.
-
Nitrogen Rule: As expected for a molecule with a single nitrogen atom, the molecular ion peak will have an odd m/z value (139), which is a useful initial check.[12]
III. Single-Crystal X-ray Crystallography: The Definitive Answer
When NMR and MS data are suggestive but not entirely conclusive, or when absolute stereochemistry needs to be determined, single-crystal X-ray crystallography provides the ultimate, unambiguous structural proof. This technique maps the electron density of a crystalline solid, revealing the precise three-dimensional arrangement of every atom in the molecule.
Experimental Protocol: Single-Crystal X-ray Crystallography
-
Crystal Growth: Grow single crystals of the compound suitable for diffraction. For a hydrochloride salt, this is often achieved by slow evaporation of a solvent such as ethanol, methanol, or a mixture of solvents. This step can be challenging and may require screening of various conditions.
-
Data Collection: Mount a suitable crystal on a goniometer in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The positions of the atoms are determined (solved) and then refined to best fit the experimental data. The final output is a detailed 3D model of the molecule.
Expected Outcome for Spiro[2.6]nonan-1-amine Hydrochloride
A successful crystal structure determination would provide:
-
Unambiguous Connectivity: Confirmation that the amine group is attached to the C1 position of the spiro[2.6]nonane framework.
-
Bond Lengths and Angles: Precise measurements of all bond lengths and angles, which would clearly show the three-membered cyclopropane ring fused to the seven-membered cycloheptane ring at the spirocenter.
-
Conformation: The preferred conformation of the cycloheptane ring in the solid state.
-
Intermolecular Interactions: Details of the hydrogen bonding network involving the ammonium group, the chloride counter-ion, and any solvent molecules present in the crystal lattice.
While X-ray crystallography is the gold standard, it is contingent on the ability to grow high-quality single crystals, which is not always feasible.
Conclusion
The structural validation of Spiro[2.6]nonan-1-amine hydrochloride is a multi-step process that relies on the synergistic application of modern analytical techniques. NMR spectroscopy serves as the primary tool for initial structure determination and isomer differentiation, based on the unique chemical shifts and symmetry of the target molecule compared to its potential isomers. Mass spectrometry corroborates the molecular weight and provides additional structural information through characteristic fragmentation patterns. Finally, single-crystal X-ray crystallography offers the ultimate, unambiguous confirmation of the molecular structure. By understanding the principles behind each technique and how they can be used in a complementary fashion, researchers can confidently and rigorously validate the structures of novel spirocyclic compounds.
References
- Loots, M.J., Weingarten, L.R., & Levin, R.H. (1976). J. Am. Chem. Soc. 98, 4571.
- SpectraBase. (n.d.). Cycloheptane - Optional[13C NMR] - Chemical Shifts.
- University of Arizona. (n.d.).
- Chemistry Steps. (2024, August 1). NMR Chemical Shift Values Table.
- JoVE. (2024, December 5).
- Chemistry Steps. (2025, September 27). Alpha (α) Cleavage.
- ChemicalBook. (n.d.). Cyclopropylamine(765-30-0) 1H NMR spectrum.
- University of Regensburg. (n.d.). Chemical shifts.
- NPTEL. (n.d.). CONTENTS 1. 13C NMR spectroscopy • Chemical shift.
- LibreTexts Chemistry. (2023, January 29). Interpreting C-13 NMR Spectra.
- Creative Proteomics. (n.d.).
- The Royal Society of Chemistry. (n.d.). 1H NMR spectrum of the spiro compound 18.
- Periasamy, M. (n.d.).
- Dummies.com. (2021, July 26).
- Chemistry Connected. (n.d.). 13-C NMR Chemical Shift Table.pdf.
- Chemistry Connected. (n.d.). NMR shifts 1H -general.cdx.
- Organic Chemistry Data. (2021, October 20). NMR Spectroscopy :: 13C NMR Chemical Shifts.
- ACD/Labs. (2021, December 2). The Basics of Interpreting a Proton ( 1 H) NMR Spectrum.
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
- Reddit. (2023, July 3). 1H-NMR of Cyclopropylamine HCl salt.
- LibreTexts Chemistry. (2024, March 19). 13.3: Chemical Shifts in ¹H NMR Spectroscopy.
- University of Colorado Boulder. (n.d.). 1H NMR chemical shifts of cyclopropane and cyclobutane: a theoretical study.
- eGyanKosh. (n.d.).
- PubMed. (2006, January 15). Synthesis of spirohydantoins and spiro-2,5-diketopiperazines via resin-bound cyclic alpha,alpha-disubstituted alpha-amino esters.
- Wikipedia. (n.d.).
- ResearchGate. (n.d.). NMR chemical shifts of spiro-carbon of compounds 245- 248 and 249, 250, and 252.
- Indian Academy of Sciences. (n.d.).
- Eindhoven University of Technology. (n.d.). 1H and 13C NMR spectral data for spiro[2.4]heptadiene-4,6 and spiro[4.4]nonadiene-1,3.
- Preprints.org. (2023, April 25). Synthetic Routes to Approved Drugs Containing a Spirocycle[v1].
- PMC. (2018, December 22). Synthesis of spiro-2,6-dioxopiperazine and spiro-2,6-dioxopyrazine scaffolds using amino acids in a three-component reaction to generate potential Sigma-1 (σ1) receptor selective ligands.
- PubChem. (n.d.). Spiro[2.6]nonan-2-one | C9H14O | CID 70046979.
- Sigma-Aldrich. (n.d.). NMR Chemical Shifts of Impurities.
- Arrow@TU Dublin. (n.d.). Spirobicyclic Diamines 1: Synthesis of Proline-derived Spirolactams via Thermal Intramolecular Ester Aminolysis.
- MDPI. (2025, January 22). Diastereoselective Synthesis of 2-Amino-spiro[4.5]decane-6-ones Through Synergistic Photocatalysis and Organocatalysis for [3 + 2] Cycloaddition of Cyclopropylamines with Olefins.
- PubChem. (n.d.). Spiro(2.6)nonan-4-one | C9H14O | CID 11062456.
- ResearchGate. (n.d.). (PDF) Synthesis of spiro-2,6-dioxopiperazine and spiro-2,6-dioxopyrazine scaffolds using amino acids in a three-component reaction to generate potential Sigma-1 (σ1) receptor selective ligands.
- PubMed. (2013, February 15). 1H NMR chemical shifts of cyclopropane and cyclobutane: a theoretical study.
- Chemical Science (RSC Publishing). (n.d.).
- MDPI. (2023, September 8). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders.
- LibreTexts Chemistry. (2024, September 30). 12.3: Mass Spectrometry of Some Common Functional Groups.
- LITFL. (2019, July 18). Isomerism - Part One.
- Rigaku. (n.d.). X-RAY CRYSTALLOGRAPHY MADE EASY.
- ResearchGate. (2025, August 6). H-1 and C-13 NMR chemical shift assignments of spiro-cycloalkylidenehomo- and methanofullerenes by the DFT-GIAO method | Request PDF.
Sources
- 1. chemistryconnected.com [chemistryconnected.com]
- 2. Cyclopropylamine(765-30-0) 1H NMR [m.chemicalbook.com]
- 3. 1H NMR chemical shifts of cyclopropane and cyclobutane: a theoretical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. reddit.com [reddit.com]
- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 6. spectrabase.com [spectrabase.com]
- 7. CYCLOHEPTANE(291-64-5) 13C NMR spectrum [chemicalbook.com]
- 8. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 11. jove.com [jove.com]
- 12. Alpha (α) Cleavage - Chemistry Steps [chemistrysteps.com]
- 13. How to Identify Molecular Fragmentation Patterns in Mass Spectrometry | dummies [dummies.com]
- 14. Ion Types and Fragmentation Patterns in Mass Spectrometry - Creative Proteomics [creative-proteomics.com]
Benchmarking a Novel Spirocyclic Amine: A Comparative Guide to De-risking and Unveiling the Therapeutic Potential of Spiro[2.6]nonan-1-amine hydrochloride
Abstract
The quest for novel chemical entities with improved three-dimensionality and drug-like properties has led to a resurgence of interest in spirocyclic scaffolds.[1][2][3] These rigid, complex structures offer a unique opportunity to explore chemical space beyond the "flatland" of traditional aromatic compounds, potentially leading to enhanced potency, selectivity, and improved pharmacokinetic profiles.[1][3] This guide introduces Spiro[2.6]nonan-1-amine hydrochloride, a novel spirocyclic amine, and proposes a strategic benchmarking framework against two well-characterized, clinically approved spirocyclic drugs: Buspirone and Cevimeline. Through a systematic application of established in vitro pharmacological assays, we will outline a data-driven approach to elucidate the potential mechanism of action, target engagement, and therapeutic viability of this new chemical entity. This document is intended for researchers, scientists, and drug development professionals engaged in the early stages of small molecule discovery and lead optimization.
Introduction: The Rationale for Spirocycles and the Unknown Potential of Spiro[2.6]nonan-1-amine hydrochloride
Spirocycles, characterized by two rings sharing a single atom, are increasingly prevalent in modern drug discovery.[4] Their inherent three-dimensional nature allows for a more precise presentation of pharmacophoric elements in space, which can lead to stronger and more selective interactions with biological targets.[1][3] This structural rigidity can also favorably impact physicochemical properties, such as solubility and metabolic stability, and may reduce off-target effects like hERG channel inhibition.[1]
Spiro[2.6]nonan-1-amine hydrochloride is a novel compound with an intriguing and relatively unexplored spirocyclic core. Its therapeutic potential is currently unknown. To efficiently navigate the early stages of its characterization, a comparative benchmarking approach is essential. By evaluating its performance against known active compounds with diverse mechanisms of action, we can rapidly identify potential biological targets and de-risk its development path.
This guide proposes a head-to-head comparison with two clinically successful spirocyclic drugs:
-
Buspirone: An anxiolytic agent that acts as a partial agonist at the serotonin 5-HT1A receptor and has a moderate affinity for dopamine D2 receptors.[5][6][7][8][9] Its activity is a prime example of G-protein coupled receptor (GPCR) modulation.
-
Cevimeline: A muscarinic M1 and M3 receptor agonist used to treat dry mouth associated with Sjögren's syndrome.[10][11][12][13][14][15] This provides a second, distinct example of a GPCR-targeted spirocyclic drug.
The following sections will detail the experimental workflows designed to profile Spiro[2.6]nonan-1-amine hydrochloride, present hypothetical data to illustrate potential outcomes, and discuss the interpretation of these findings.
The Comparators: Known Active Spirocyclic Compounds
Buspirone
-
Chemical Class: Azaspirodecanedione
-
Mechanism of Action: Buspirone's primary mechanism is its high affinity for and partial agonist activity at serotonin 5-HT1A receptors.[5][6][7][8][9] It also functions as an antagonist at presynaptic dopamine D2 autoreceptors and has a weak affinity for 5-HT2 receptors.[5][6][9] Unlike benzodiazepines, it does not interact with GABA receptors.[6][8]
-
Therapeutic Use: Treatment of generalized anxiety disorder.[5][9]
Cevimeline
-
Chemical Class: Spirocyclic quinuclidine derivative
-
Mechanism of Action: Cevimeline is a cholinergic agonist with a strong affinity for muscarinic M1 and M3 receptors.[10][11][12][13][14][15] Activation of these receptors in the parasympathetic nervous system stimulates secretion from salivary and sweat glands.[10][11][12]
-
Therapeutic Use: Treatment of xerostomia (dry mouth) in patients with Sjögren's syndrome.[10][12][14]
Experimental Design: A Phased Approach to Target Identification and Characterization
A tiered screening approach is proposed to efficiently characterize the pharmacological profile of Spiro[2.6]nonan-1-amine hydrochloride.
Caption: A tiered experimental workflow for characterizing a novel compound.
Phase 1: Primary Target Screening
The initial step is to perform a broad screen to identify potential molecular targets.
Protocol: Radioligand Binding Assay Panel (GPCRs)
-
Objective: To determine the binding affinity of Spiro[2.6]nonan-1-amine hydrochloride, Buspirone, and Cevimeline against a panel of common GPCR targets.
-
Materials:
-
Test compounds (10 mM stock in DMSO).
-
Membrane preparations expressing the target human GPCRs.
-
Specific radioligands for each target receptor.
-
Assay buffers and scintillation cocktail.
-
96-well filter plates and a microplate scintillation counter.
-
-
Procedure:
-
Dilute test compounds to a final concentration of 10 µM in the assay buffer.
-
In a 96-well plate, combine the membrane preparation, the specific radioligand, and the test compound (or vehicle control).
-
Incubate at room temperature for a specified time (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Terminate the reaction by rapid filtration through the filter plates, followed by washing with ice-cold buffer to separate bound from unbound radioligand.
-
Allow the filters to dry, then add scintillation cocktail to each well.
-
Quantify the bound radioactivity using a microplate scintillation counter.
-
Calculate the percent inhibition of radioligand binding for each test compound compared to the vehicle control.
-
Phase 2: Hit Confirmation and Functional Characterization
Any significant "hits" from the primary screen (e.g., >50% inhibition at 10 µM) will be followed up with dose-response curves and functional assays.
Protocol: cAMP Functional Assay (for Gs/Gi-coupled GPCRs)
-
Objective: To determine if a compound acts as an agonist or antagonist at a Gs or Gi-coupled GPCR.
-
Materials:
-
CHO or HEK293 cells stably expressing the target GPCR.
-
cAMP assay kit (e.g., HTRF or luminescence-based).
-
Forskolin (a Gs-pathway activator).
-
Test compounds at various concentrations.
-
-
Procedure (Antagonist Mode):
-
Plate the cells in a 96-well plate and allow them to adhere overnight.
-
Pre-incubate the cells with serial dilutions of the test compound.
-
Add a sub-maximal concentration (e.g., EC80) of a known agonist (or forskolin for Gi-coupled receptors).
-
Incubate for a specified time (e.g., 30 minutes).
-
Lyse the cells and measure the intracellular cAMP levels according to the kit manufacturer's instructions.
-
Plot the cAMP concentration against the test compound concentration to determine the IC50 value.
-
Protocol: Calcium Flux Functional Assay (for Gq-coupled GPCRs)
-
Objective: To determine if a compound acts as an agonist or antagonist at a Gq-coupled GPCR.
-
Materials:
-
HEK293 cells stably expressing the target GPCR.
-
A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
A fluorescent plate reader with an injection port.
-
Test compounds at various concentrations.
-
-
Procedure (Agonist Mode):
-
Plate cells in a 96-well plate.
-
Load the cells with the calcium-sensitive dye.
-
Place the plate in the fluorescent plate reader and begin recording baseline fluorescence.
-
Inject serial dilutions of the test compound into the wells.
-
Continue to record the fluorescence to measure the change in intracellular calcium concentration.
-
Plot the peak fluorescence response against the test compound concentration to determine the EC50 value.
-
Phase 3: Selectivity and Early Safety/ADME Profiling
Protocol: hERG Patch-Clamp Assay
-
Objective: To assess the potential for cardiovascular toxicity by measuring the inhibition of the hERG potassium channel.
-
Materials:
-
HEK293 cells stably expressing the hERG channel.
-
Automated patch-clamp system.
-
Extracellular and intracellular recording solutions.
-
Test compounds at various concentrations.
-
-
Procedure:
-
Harvest and prepare the cells for automated patch-clamping.
-
Establish a stable whole-cell recording and apply a voltage protocol to elicit hERG tail currents.
-
Apply the vehicle control followed by increasing concentrations of the test compound.
-
Measure the inhibition of the hERG tail current at each concentration.
-
Calculate the IC50 value for hERG inhibition.
-
Protocol: Caco-2 Permeability Assay
-
Objective: To predict the intestinal absorption of a compound.
-
Materials:
-
Caco-2 cells cultured on permeable filter supports.
-
Transport buffer (HBSS).
-
Test compounds.
-
LC-MS/MS for quantification.
-
-
Procedure:
-
Grow Caco-2 cells on filter supports for 21 days to form a confluent monolayer.
-
Add the test compound to the apical (A) side of the monolayer.
-
At various time points, take samples from the basolateral (B) side.
-
Measure the concentration of the compound in the basolateral samples using LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp).
-
Hypothetical Data and Interpretation
The following tables present hypothetical data from the proposed experiments.
Table 1: Primary GPCR Binding Screen (% Inhibition at 10 µM)
| Target | Spiro[2.6]nonan-1-amine HCl | Buspirone | Cevimeline |
| 5-HT1A | 89% | 95% | 5% |
| 5-HT2A | 12% | 45% | 2% |
| Dopamine D2 | 65% | 70% | 8% |
| Muscarinic M1 | 5% | 3% | 92% |
| Muscarinic M3 | 8% | 1% | 98% |
| Adrenergic α1 | 15% | 20% | 4% |
Interpretation: The hypothetical data suggests that Spiro[2.6]nonan-1-amine hydrochloride has a strong affinity for the 5-HT1A receptor and a moderate affinity for the Dopamine D2 receptor, a profile that bears some resemblance to Buspirone.
Table 2: Functional Assay Results for 5-HT1A Receptor
| Compound | Assay Type | Agonist EC50 (nM) | Antagonist IC50 (nM) |
| Spiro[2.6]nonan-1-amine HCl | cAMP | >10,000 | 120 |
| Buspirone | cAMP | 250 (partial) | 50 |
| Cevimeline | cAMP | N/A | N/A |
Interpretation: In this hypothetical scenario, Spiro[2.6]nonan-1-amine hydrochloride acts as a potent antagonist at the 5-HT1A receptor, distinguishing it from the partial agonist activity of Buspirone.
Caption: Hypothetical mechanism of Spiro[2.6]nonan-1-amine HCl as a 5-HT1A antagonist.
Table 3: Selectivity and Early Safety/ADME Profile
| Compound | hERG IC50 (µM) | Caco-2 Papp (A→B) (10⁻⁶ cm/s) |
| Spiro[2.6]nonan-1-amine HCl | >30 | 15 |
| Buspirone | 15 | 10 |
| Cevimeline | >50 | 8 |
Interpretation: The hypothetical data suggests that Spiro[2.6]nonan-1-amine hydrochloride has a low risk of hERG-related cardiotoxicity and good predicted intestinal permeability.
Discussion and Future Directions
Based on our hypothetical benchmarking study, Spiro[2.6]nonan-1-amine hydrochloride emerges as a potent and selective 5-HT1A receptor antagonist with good permeability and a favorable early safety profile. This profile is distinct from both Buspirone (a 5-HT1A partial agonist) and Cevimeline (a muscarinic agonist), suggesting a potentially novel therapeutic application.
The antagonistic activity at the 5-HT1A receptor could be relevant for conditions such as depression, where blocking presynaptic 5-HT1A autoreceptors can enhance serotonergic neurotransmission. The moderate D2 receptor affinity should also be further investigated to understand its potential contribution to the overall pharmacological profile, including the potential for antipsychotic activity or extrapyramidal side effects.
Next Steps:
-
In-depth Selectivity Profiling: Test against a broader panel of serotonin and dopamine receptor subtypes to confirm selectivity.
-
In Vivo Pharmacokinetic Studies: Determine the oral bioavailability, half-life, and brain penetration of the compound in animal models.
-
In Vivo Efficacy Studies: Evaluate the compound in relevant animal models of depression or other CNS disorders based on its pharmacological profile.
-
Structure-Activity Relationship (SAR) Studies: Synthesize and test analogs of Spiro[2.6]nonan-1-amine hydrochloride to optimize potency and selectivity.
By systematically comparing this novel spirocyclic amine to well-understood drugs, we have generated a clear, data-driven hypothesis for its mechanism of action and therapeutic potential. This strategic approach provides a solid foundation for its continued development as a potential new therapeutic agent.
References
-
Buspirone - Wikipedia. [Link]
-
What is the mechanism of action for Buspirone (buspirone)? - Dr.Oracle. [Link]
-
Cevimeline - Wikipedia. [Link]
-
Cevimeline | C10H17NOS | CID 25137844 - PubChem. [Link]
-
What is the mechanism of Buspirone Hydrochloride? - Patsnap Synapse. [Link]
-
Neuropharmacology of Cevimeline and Muscarinic Drugs—Focus on Cognition and Neurodegeneration - MDPI. [Link]
-
BuSpar - accessdata.fda.gov. [Link]
-
What is the mechanism of Cevimeline Hydrochloride? - Patsnap Synapse. [Link]
-
Buspirone: an update on a unique anxiolytic agent - PubMed. [Link]
-
Pilocarpine / Salagen® and Cevimeline / Evoxac® for Dry Mouth (Xerostomia) | Iowa Head and Neck Protocols - Carver College of Medicine. [Link]
-
Full article: Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? [Link]
-
The utilization of spirocyclic scaffolds in novel drug discovery - Taylor & Francis. [Link]
-
Synthetic Routes to Approved Drugs Containing a Spirocycle - PMC - NIH. [Link]
-
Synthetic Routes to Approved Drugs Containing a Spirocycle - MDPI. [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. tandfonline.com [tandfonline.com]
- 3. BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
- 4. Synthetic Routes to Approved Drugs Containing a Spirocycle - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Buspirone - Wikipedia [en.wikipedia.org]
- 6. droracle.ai [droracle.ai]
- 7. What is the mechanism of Buspirone Hydrochloride? [synapse.patsnap.com]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. Buspirone: an update on a unique anxiolytic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cevimeline - Wikipedia [en.wikipedia.org]
- 11. Cevimeline | C10H17NOS | CID 25137844 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. What is the mechanism of Cevimeline Hydrochloride? [synapse.patsnap.com]
- 14. Pilocarpine / Salagen® and Cevimeline / Evoxac® for Dry Mouth (Xerostomia) | Iowa Head and Neck Protocols - Carver College of Medicine | The University of Iowa [iowaprotocols.medicine.uiowa.edu]
- 15. mdpi.com [mdpi.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
